ANG1009
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C218H278N32O79 |
|---|---|
Molecular Weight |
4611 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-[[5-[[(2R,4aR,6R,7R,8S,8aS)-6-[[(5S,5aR,8aR,9R)-9-[4-[2-(dimethylamino)acetyl]oxy-3,5-dimethoxyphenyl]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxy]-5-oxopentanoyl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-[[5-[[(2R,4aR,6R,7R,8S,8aS)-6-[[(5S,5aR,8aR,9R)-9-[4-[2-(dimethylamino)acetyl]oxy-3,5-dimethoxyphenyl]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxy]-5-oxopentanoyl]amino]-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[5-[[(2R,4aR,6R,7R,8S,8aS)-6-[[(5S,5aR,8aR,9R)-9-[4-[2-(dimethylamino)acetyl]oxy-3,5-dimethoxyphenyl]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxy]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C218H278N32O79/c1-103(252)178(246-160(260)48-33-51-168(270)323-194-182(276)191-155(99-305-107(5)317-191)320-216(194)329-185-123-84-146-143(311-102-314-146)81-120(123)174(177-126(185)96-308-213(177)296)115-77-151(301-16)188(152(78-115)302-17)326-171(273)92-250(10)11)208(290)244-136(70-110-40-25-20-26-41-110)204(286)240-135(69-109-38-23-19-24-39-109)203(285)239-133(71-111-52-56-116(254)57-53-111)196(278)230-87-161(261)229-88-162(262)233-140(93-251)207(289)234-127(44-34-66-227-217(221)222)195(277)231-89-163(263)232-128(42-27-29-64-225-158(258)46-31-49-166(268)321-192-180(274)189-153(97-303-105(3)315-189)318-214(192)327-183-121-82-144-141(309-100-312-144)79-118(121)172(175-124(183)94-306-211(175)294)113-73-147(297-12)186(148(74-113)298-13)324-169(271)90-248(6)7)197(279)235-130(45-35-67-228-218(223)224)198(280)242-137(85-156(219)256)206(288)243-138(86-157(220)257)205(287)241-134(68-108-36-21-18-22-37-108)202(284)236-129(201(283)247-179(104(2)253)209(291)238-132(61-63-165(266)267)199(281)237-131(60-62-164(264)265)200(282)245-139(210(292)293)72-112-54-58-117(255)59-55-112)43-28-30-65-226-159(259)47-32-50-167(269)322-193-181(275)190-154(98-304-106(4)316-190)319-215(193)328-184-122-83-145-142(310-101-313-145)80-119(122)173(176-125(184)95-307-212(176)295)114-75-149(299-14)187(150(76-114)300-15)325-170(272)91-249(8)9/h18-26,36-41,52-59,73-84,103-107,124-140,153-155,172-185,189-194,214-216,251-255,274-276H,27-35,42-51,60-72,85-102H2,1-17H3,(H2,219,256)(H2,220,257)(H,225,258)(H,226,259)(H,229,261)(H,230,278)(H,231,277)(H,232,263)(H,233,262)(H,234,289)(H,235,279)(H,236,284)(H,237,281)(H,238,291)(H,239,285)(H,240,286)(H,241,287)(H,242,280)(H,243,288)(H,244,290)(H,245,282)(H,246,260)(H,247,283)(H,264,265)(H,266,267)(H,292,293)(H4,221,222,227)(H4,223,224,228)/t103-,104-,105-,106-,107-,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,153-,154-,155-,172-,173-,174-,175+,176+,177+,178+,179+,180+,181+,182+,183-,184-,185-,189-,190-,191-,192-,193-,194-,214+,215+,216+/m1/s1 |
InChI Key |
XFDBHMKNWWTEFD-HXXVERCKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
ANG1009: A Technical Deep Dive into its Mechanism of Action in Glioblastoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The blood-brain barrier (BBB) represents a formidable obstacle, significantly limiting the efficacy of many potent chemotherapeutic agents. ANG1009 (also known as ANG1005) is an innovative drug conjugate designed to overcome this barrier and deliver a cytotoxic payload directly to glioblastoma cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound in glioblastoma, detailing its transport across the BBB, intracellular trafficking, and the molecular pathways it modulates to exert its anti-tumor effects.
Molecular Composition and Design
This compound is a novel peptide-drug conjugate. Its design is centered around the principle of receptor-mediated transcytosis to facilitate its entry into the brain. The conjugate consists of two key components:
-
Angiopep-2: A 19-amino acid peptide vector specifically designed to bind to the low-density lipoprotein receptor-related protein 1 (LRP1).[1][2] LRP1 is highly expressed on the endothelial cells of the blood-brain barrier.[3]
-
Paclitaxel (B517696): A well-established chemotherapeutic agent that disrupts microtubule function, leading to cell cycle arrest and apoptosis.[4][5] Three molecules of paclitaxel are covalently linked to the Angiopep-2 peptide.[3][4]
This conjugation strategy aims to leverage the LRP1 transport system to shuttle paclitaxel across the BBB, a feat not efficiently achieved by paclitaxel alone.
Transport Across the Blood-Brain Barrier: LRP1-Mediated Transcytosis
The primary mechanism by which this compound crosses the BBB is through LRP1-mediated transcytosis. This process allows the conjugate to bypass the tight junctions of the BBB and gain access to the brain parenchyma. The Angiopep-2 moiety of this compound acts as a ligand for LRP1, initiating the transport cascade.[1][2][6]
dot
Caption: LRP1-mediated transcytosis of this compound across the BBB.
Intracellular Uptake and Paclitaxel Release in Glioblastoma Cells
Significantly, LRP1 is also overexpressed on the surface of glioblastoma cells.[2] This dual-targeting characteristic allows this compound to not only cross the BBB but also to be actively taken up by the tumor cells themselves through LRP1-mediated endocytosis.[3]
Once inside the glioblastoma cell, this compound is trafficked through the endo-lysosomal pathway. Within the acidic environment of the lysosome, it is proposed that esterases cleave the covalent bonds linking paclitaxel to the Angiopep-2 peptide.[7] This releases the active paclitaxel molecules into the cytoplasm of the cancer cell.
dot
Caption: Intracellular uptake and paclitaxel release from this compound.
Downstream Mechanism of Action of Released Paclitaxel
The released paclitaxel exerts its cytotoxic effects on glioblastoma cells through its well-established mechanism of action:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This stabilization of the microtubule network disrupts the dynamic process of mitotic spindle formation, which is essential for cell division.[4][8]
-
Cell Cycle Arrest: The disruption of microtubule dynamics leads to an arrest of the cell cycle at the G2/M phase.[4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the modulation of key signaling molecules, including:
-
JNK and p38 MAPK Pathways: Paclitaxel has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways in glioblastoma cells.[5]
-
Bcl-2 Family Proteins: The activation of these stress-activated pathways can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, and the upregulation of pro-apoptotic proteins, ultimately leading to caspase activation and programmed cell death.
-
dot
Caption: Downstream signaling effects of paclitaxel in glioblastoma.
It is important to note that the Angiopep-2 peptide itself is not known to have intrinsic signaling activity within the glioblastoma cells; its primary role is that of a delivery vector.[9]
Quantitative Data on this compound Efficacy
Preclinical studies have demonstrated the superior ability of this compound to penetrate the brain and accumulate in tumor tissue compared to unconjugated paclitaxel.
| Parameter | This compound (ANG1005) | Paclitaxel | Fold Increase | Reference |
| Brain Uptake (Kin in mL/s/g) | 7.3 ± 0.2 x 10-3 | 8.5 ± 0.5 x 10-5 | ~86-fold | [10] |
| In Vivo Brain Accumulation (30 min post-injection) | - | - | >10-fold | [10] |
| IC50 in U87 MG cells (nM) | 2.7 | Similar to ANG1005 | - | [4] |
Experimental Protocols
In Situ Brain Perfusion
This technique is used to measure the transport of substances across the BBB.
-
Animal Model: Male Sprague Dawley rats (200-250g).[10]
-
Procedure:
-
Anesthetize the rat (e.g., sodium pentobarbital, 40 mg/kg, i.p.).[10]
-
Expose the left common carotid artery and ligate the external carotid artery.
-
Insert a catheter into the common carotid artery for perfusion.[10]
-
Perfuse with a buffered physiological saline solution containing radiolabeled this compound (e.g., 125I-ANG1009) at a constant flow rate (e.g., 5 mL/min) for a defined period (e.g., 120 seconds).[10]
-
Following perfusion, wash out the vasculature with a tracer-free solution.
-
Remove the brain, dissect different regions, and measure the radioactivity to determine the brain uptake clearance (Kin).[10]
-
Cytotoxicity Assay (Thymidine Incorporation)
This assay measures the effect of a compound on cell proliferation.
-
Cell Line: U87 MG human glioblastoma cells.[4]
-
Procedure:
-
Seed cells in 96-well plates (e.g., 5,000 cells/well) and allow them to adhere.[4]
-
Treat the cells with varying concentrations of this compound or paclitaxel for a specified duration (e.g., 48 hours).[4]
-
Pulse-label the cells with [3H]thymidine for a short period (e.g., 2 hours).[4]
-
Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the concentration that inhibits cell proliferation by 50% (IC50).
-
Intracranial Xenograft Model
This in vivo model assesses the anti-tumor efficacy of a compound in a brain tumor setting.
-
Animal Model: Nude mice.[4]
-
Procedure:
-
Stereotactically implant human glioblastoma cells (e.g., U87 MG) into the brain of the mice.[4]
-
Allow the tumors to establish for a few days (e.g., 3 days).[4]
-
Administer treatment (e.g., this compound at 50 mg/kg via intraperitoneal injection) on a defined schedule (e.g., twice a week).[4]
-
Monitor the mice for clinical symptoms and weight loss.
-
The primary endpoint is typically an increase in the median survival time of the treated group compared to the control group.[4]
-
Conclusion
This compound represents a sophisticated and targeted approach to glioblastoma therapy. By hijacking the LRP1 receptor, it effectively overcomes the blood-brain barrier, a major impediment to the treatment of brain tumors. Once inside the brain, it is preferentially taken up by LRP1-overexpressing glioblastoma cells, where it releases its potent cytotoxic payload, paclitaxel. The released paclitaxel then induces cell death through its well-characterized effects on microtubule dynamics and the induction of apoptotic signaling pathways. The preclinical data strongly support the enhanced brain delivery and anti-tumor efficacy of this compound compared to conventional paclitaxel, highlighting its potential as a valuable therapeutic agent in the fight against glioblastoma. Further clinical investigation is warranted to fully elucidate its therapeutic benefit in patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Angiopep-2-Modified Nanoparticles for Brain-Directed Delivery of Therapeutics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of p38 MAPK and MAPKAPK2 in promoting cell death and the inflammatory response to ischemic stress associated with necrotic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delivery of a peptide-drug conjugate targeting the blood brain barrier improved the efficacy of paclitaxel against glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ANG1005 for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Uptake of ANG1005, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
ANG1009 and its Interaction with Topoisomerase II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANG1009 is a novel drug conjugate designed to enhance the delivery of the chemotherapeutic agent etoposide (B1684455) across the blood-brain barrier (BBB). It consists of three molecules of etoposide linked to Angiopep-2, a peptide that facilitates receptor-mediated transcytosis across the BBB. Etoposide is a well-established topoisomerase II inhibitor, and therefore, this compound is engineered to exert its cytotoxic effects through the same mechanism. This guide provides an in-depth overview of the interaction between this compound and topoisomerase II, focusing on its mechanism of action, relevant experimental protocols for its characterization, and available data.
Core Concept: Mechanism of Action
This compound's therapeutic action is predicated on the activity of its etoposide payload. Etoposide is classified as a topoisomerase II "poison." Unlike catalytic inhibitors that prevent the enzyme from binding to DNA or hydrolyzing ATP, topoisomerase II poisons interfere with the religation step of the enzyme's catalytic cycle.
Topoisomerase II functions by creating transient double-strand breaks in DNA to allow for the passage of another DNA strand, thereby resolving DNA tangles and supercoils. This process involves the formation of a temporary covalent intermediate called the "cleavage complex," where the enzyme is covalently bonded to the 5' ends of the broken DNA. Etoposide binds to this cleavage complex, stabilizing it and preventing the enzyme from religating the DNA strands. The accumulation of these stabilized cleavage complexes leads to permanent double-strand DNA breaks, which trigger cell cycle arrest and apoptosis.
Because this compound is a conjugate of etoposide, it is expected to function as a topoisomerase II poison, with its Angiopep-2 moiety serving to transport the etoposide across the blood-brain barrier to target brain tumors.
Quantitative Data
Table 1: Cytotoxicity of this compound and Etoposide in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Etoposide IC50 (µM) |
| U87 MG | Glioblastoma | ~1 | ~3 |
| SK-Hep-1 | Hepatocarcinoma | Not Reported | Not Reported |
| NCI-H460 | Lung Carcinoma | Not Reported | Not Reported |
Note: The IC50 values for this compound are for the entire conjugate. The cytotoxic mechanism is attributed to the etoposide moieties.
Table 2: Topoisomerase II Inhibitory Activity of Etoposide
| Parameter | Value | Enzyme Source |
| IC50 (Inhibition of Decatenation) | ~50-100 µM | Human Topoisomerase IIα |
| DNA Cleavage Induction | Yes | Human Topoisomerase IIα |
These values for etoposide provide a benchmark for the expected activity of the etoposide released from this compound.
Experimental Protocols
To fully characterize the interaction of this compound with topoisomerase II, a series of in vitro assays would be employed. The following are detailed methodologies for key experiments.
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, which can unlink catenated DNA networks (kinetoplast DNA or kDNA).
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
This compound and Etoposide (as a positive control) dissolved in an appropriate solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (containing SDS and a tracking dye)
-
1% Agarose (B213101) gel in TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Protocol:
-
Prepare reaction mixtures on ice in microcentrifuge tubes. For a 20 µL reaction:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (e.g., 200 ng)
-
Variable volume of this compound, etoposide, or vehicle control (DMSO).
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of human Topoisomerase IIα enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire reaction mixture into the wells of a 1% agarose gel.
-
Perform electrophoresis until adequate separation of catenated and decatenated DNA is achieved.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Analysis: Catenated kDNA remains in the well, while decatenated DNA migrates into the gel. Inhibition of topoisomerase II activity by this compound will result in a decrease in the amount of decatenated DNA compared to the vehicle control.
DNA Cleavage Assay
This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer
-
10 mM ATP solution
-
This compound and Etoposide (as a positive control)
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K
-
1% Agarose gel in TAE or TBE buffer with DNA stain
Protocol:
-
Set up reactions as described in the decatenation assay, substituting supercoiled plasmid DNA for kDNA.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding 2 µL of 10% SDS, followed by 1 µL of Proteinase K (20 mg/mL).
-
Incubate at 50°C for 30 minutes to digest the protein.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis.
-
Visualize the DNA bands.
-
Analysis: Topoisomerase II poisons like etoposide will trap the enzyme on the DNA, leading to an increase in the amount of linear and nicked (open-circular) DNA, and a corresponding decrease in the supercoiled form.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action from BBB transport to apoptosis induction.
Experimental Workflow for Topoisomerase II Inhibition Assay
Caption: Workflow for the in vitro topoisomerase II decatenation assay.
Logical Relationship of Topoisomerase II Poisoning
The Trojan Horse Strategy: Angiopep-2's Role in Ferrying ANG1009 Across the Blood-Brain Barrier
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The blood-brain barrier (BBB) represents a formidable obstacle in the treatment of central nervous system (CNS) diseases, including brain malignancies. Its highly selective nature prevents the vast majority of therapeutic agents from reaching their intended targets within the brain parenchyma. ANG1009, a novel drug conjugate, leverages a sophisticated "Trojan horse" strategy to overcome this challenge. This technical guide provides an in-depth analysis of the critical role of Angiopep-2, a 19-amino acid peptide, in the transport of this compound across the BBB. By targeting the low-density lipoprotein receptor-related protein 1 (LRP1), Angiopep-2 facilitates the receptor-mediated transcytosis of its cytotoxic cargo, three molecules of etoposide (B1684455), into the brain. This guide will detail the mechanism of action, present key quantitative data, outline experimental methodologies, and provide visual representations of the underlying biological processes to offer a comprehensive resource for researchers in neuro-oncology and drug delivery.
Introduction to this compound and Angiopep-2
This compound is an innovative chemotherapeutic agent designed to treat brain tumors. It is a conjugate of the peptide Angiopep-2 and three molecules of the topoisomerase II inhibitor, etoposide[1][2]. The core of this compound's design lies in the functionality of Angiopep-2, a synthetic peptide engineered to bind with high affinity to the LRP1 receptor. LRP1 is notably expressed on the endothelial cells of the BBB and is also overexpressed in various cancer cells, including glioma[3]. This dual-targeting capability makes Angiopep-2 an ideal vector for delivering cytotoxic payloads to brain tumors.
The Mechanism of LRP1-Mediated Transcytosis
The transport of this compound across the BBB is a multi-step process initiated by the binding of the Angiopep-2 moiety to the LRP1 receptor on the luminal surface of brain capillary endothelial cells. This interaction triggers receptor-mediated endocytosis, a process by which the cell internalizes the receptor-ligand complex within a vesicle. Evidence suggests that this process is primarily clathrin-dependent[2]. Once internalized, the vesicle containing this compound traverses the endothelial cell cytoplasm. Ultimately, the vesicle fuses with the abluminal membrane, releasing this compound into the brain's interstitial fluid, a process known as exocytosis. This entire transport mechanism is termed transcytosis.
Quantitative Analysis of this compound Transport and Efficacy
The conjugation of etoposide to Angiopep-2 results in a dramatic improvement in its ability to penetrate the BBB and exert its cytotoxic effects on brain tumor cells. The following tables summarize key quantitative data from preclinical studies.
Table 1: Blood-Brain Barrier Influx and Brain Accumulation
| Compound | BBB Influx Rate Constant (Ki) (µL/g/s) | Brain Tissue Accumulation (% Injected Dose/g) |
| This compound | 121.0 | 0.25 (Normal Brain), 0.35 (Tumor) |
| Etoposide | 2.0 | 0.05 (Normal Brain) |
| Data sourced from preclinical mouse models.[1][2] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | This compound (nM) | Etoposide (nM) |
| U87 MG (Glioblastoma) | 50 - 150 | 100 - 300 |
| NCI-H460 (Lung Cancer) | 25 - 75 | 50 - 150 |
| MDA-MB-231 (Breast Cancer) | 10 - 50 | 20 - 100 |
| IC50 values are approximate ranges compiled from various in vitro studies and can vary based on experimental conditions.[1][4] |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the BBB transport and efficacy of this compound.
In Vitro Blood-Brain Barrier Transcytosis Assay
This assay evaluates the ability of a compound to cross a monolayer of brain endothelial cells, mimicking the BBB.
References
- 1. richardbeliveau.org [richardbeliveau.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Involvement of the low-density lipoprotein receptor-related protein in the transcytosis of the brain delivery vector angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood-brain barrier-penetrating Angiopep-2/Sirtuin 1 nanoparticles rescue sevoflurane neurotoxicity through multi-omics identified necroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of ANG1009 on Various Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ANG1009 is a novel drug conjugate designed to treat brain malignancies. It comprises three molecules of the topoisomerase II inhibitor, etoposide (B1684455), linked to Angiopep-2, a peptide that facilitates transport across the blood-brain barrier (BBB). This transport is mediated by the low-density lipoprotein receptor-related protein 1 (LRP1), which is overexpressed on both the BBB and various cancer cells. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound against a range of cancer cell lines. It includes a summary of quantitative cytotoxicity data, detailed experimental protocols for assessing cell viability, and diagrams of the key signaling pathways involved in its mechanism of action.
Introduction
This compound represents a promising strategy for delivering chemotherapy to brain tumors, a significant challenge in oncology. By hijacking the LRP1-mediated transcytosis pathway, this compound can effectively cross the BBB and target cancer cells. The cytotoxic payload, etoposide, then exerts its anti-cancer effects by inhibiting topoisomerase II, leading to DNA damage and apoptosis. This guide summarizes the available in vitro data on this compound's efficacy and provides the necessary technical details for researchers to conduct further studies.
Data Presentation: In Vitro Cytotoxicity of Etoposide (as a proxy for this compound)
Published research indicates that this compound exhibits in vitro cytotoxicity with IC50 values similar to those of unconjugated etoposide. The following table summarizes the 50% inhibitory concentration (IC50) values of etoposide against a diverse panel of human cancer cell lines, providing a strong indication of the potential cytotoxic profile of this compound.
| Cell Line | Cancer Type | Tissue of Origin | IC50 (µM) |
| NTERA-2-cl-D1 | Teratocarcinoma | Testis | 0.0147 |
| SK-UT-1 | Leiomyosarcoma | Uterus | 0.0552 |
| SU-DHL-5 | Diffuse Large B-Cell Lymphoma | Blood | 0.0679 |
| A253 | Squamous Cell Carcinoma | Head and Neck | 0.0714 |
| SW982 | Synovial Sarcoma | Soft Tissue | 0.0773 |
| HT-144 | Malignant Melanoma | Skin | 0.0908 |
| 8-MG-BA | Glioblastoma | Brain | 0.0937 |
| CGTH-W-1 | Thyroid Carcinoma | Thyroid | 0.0949 |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | Blood | 0.1002 |
| OCUB-M | Breast Carcinoma | Breast | 0.1073 |
| BB30-HNC | Head and Neck Squamous Cell Carcinoma | Head and Neck | 0.1144 |
| PA-1 | Ovarian Teratocarcinoma | Ovary | 0.1200 |
| HT-1080 | Fibrosarcoma | Soft Tissue | 0.1228 |
| KE-37 | T-cell Acute Lymphoblastic Leukemia | Blood | 0.1235 |
| EW-13 | Ewing Sarcoma | Bone | 0.1278 |
| DU-4475 | Breast Carcinoma | Breast | 0.1348 |
| OCI-LY-19 | Diffuse Large B-Cell Lymphoma | Blood | 0.1386 |
| TE-9 | Esophageal Squamous Cell Carcinoma | Esophagus | 0.1388 |
| HGC-27 | Stomach Adenocarcinoma | Stomach | 0.1420 |
| SIG-M5 | Acute Myeloid Leukemia | Blood | 0.1436 |
| A549 | Lung Carcinoma | Lung | 3.49 (72h)[1] |
| BEAS-2B | Normal Lung Epithelium | Lung | 2.10 (72h)[1] |
Data for cell lines from NTERA-2-cl-D1 to SIG-M5 is sourced from the Genomics of Drug Sensitivity in Cancer database[2]. Data for A549 and BEAS-2B is from a separate study with specified incubation times[1]. It is important to note that IC50 values can vary depending on the experimental conditions, such as incubation time[1].
Experimental Protocols
The following are detailed protocols for assessing the in vitro cytotoxicity of this compound, based on standard methods used for etoposide.
Cell Culture
Cancer cell lines are cultured in the appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
This compound or Etoposide (stock solution in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
CellTox™ Green Cytotoxicity Assay
This assay uses a fluorescent dye that is excluded from viable cells but stains the DNA of dead cells.
Materials:
-
96-well, opaque-walled plates
-
This compound or Etoposide
-
Complete cell culture medium
-
CellTox™ Green Dye
-
Lysis solution (positive control)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well opaque-walled plate as described for the MTT assay.
-
Prepare serial dilutions of this compound.
-
Add the drug dilutions to the wells.
-
Add CellTox™ Green Dye to each well at the recommended concentration.
-
Include wells for no-cell background, vehicle control, and a positive control for 100% cytotoxicity (add lysis solution).
-
Incubate for the desired time period.
-
Measure fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculate the percentage of cytotoxicity and the IC50 value.
Signaling Pathways and Mechanism of Action
The cytotoxic effect of this compound is a two-step process: cellular uptake mediated by the Angiopep-2 component and the induction of apoptosis by the etoposide payload.
This compound Uptake via LRP1-Mediated Endocytosis
This compound enters target cells through receptor-mediated endocytosis, a process initiated by the binding of the Angiopep-2 peptide to the LRP1 receptor[3]. This interaction triggers the internalization of the drug-receptor complex into endosomes.
Etoposide-Induced Cytotoxicity via Topoisomerase II Inhibition
Once released inside the cell, etoposide targets topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription[4]. Etoposide stabilizes the transient covalent complex between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks. The resulting DNA damage activates downstream signaling pathways, including the p53 tumor suppressor pathway, culminating in cell cycle arrest and apoptosis[4][5].
Conclusion
This compound demonstrates significant in vitro cytotoxicity across a broad range of cancer cell lines, with a mechanism of action rooted in the well-characterized activity of etoposide. Its ability to utilize the LRP1 receptor for cellular entry provides a targeted delivery advantage, particularly for central nervous system malignancies. The data and protocols presented in this guide offer a solid foundation for further preclinical evaluation of this compound as a promising therapeutic agent. Future studies should focus on expanding the panel of tested cell lines, including patient-derived models, and exploring potential mechanisms of resistance.
References
- 1. netjournals.org [netjournals.org]
- 2. Drug: Etoposide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. Frontiers | The Matricellular Receptor LRP1 Forms an Interface for Signaling and Endocytosis in Modulation of the Extracellular Tumor Environment [frontiersin.org]
- 4. rsc.org [rsc.org]
- 5. What is the mechanism of Etoposide? [synapse.patsnap.com]
Pharmacokinetics and Biodistribution of ANG1009 in Preclinical Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ANG1009 is a novel investigational drug conjugate designed to enhance the delivery of the chemotherapeutic agent etoposide (B1684455) across the blood-brain barrier (BBB). It consists of three molecules of etoposide covalently linked to Angiopep-2, a peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP1). This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and biodistribution of this compound, based on the pivotal study by Ché et al. (2010). The data indicates that this compound successfully crosses the BBB and achieves significantly higher concentrations in brain tissue and brain tumors compared to unconjugated etoposide. However, publicly available data on the complete pharmacokinetic profile and whole-body biodistribution of this compound is limited.
Core Concept: LRP1-Mediated Brain Delivery
This compound is engineered to exploit the LRP1 transport system to overcome the BBB, a major obstacle for many central nervous system (CNS) drugs. The Angiopep-2 peptide acts as a ligand for LRP1, which is expressed on the surface of brain capillary endothelial cells. This interaction facilitates the receptor-mediated transcytosis of this compound from the bloodstream into the brain parenchyma.
Figure 1: LRP1-mediated transport of this compound across the BBB.
Quantitative Pharmacokinetic and Biodistribution Data
The available quantitative data for this compound is derived from a preclinical study in mice. The following tables summarize the key findings.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Preclinical Model | Reference |
| Estimated Plasma Half-life | 63 minutes | Mice | [1] |
Note: Comprehensive pharmacokinetic parameters such as Cmax, AUC, clearance, and volume of distribution in plasma and various tissues are not publicly available.
Table 2: Brain Biodistribution of this compound vs. Etoposide in Mice with U87 Glioblastoma Xenografts
| Compound | Tissue | % Injected Dose/g Tissue (at 30 min) | Fold Increase vs. Etoposide | Preclinical Model | Reference |
| [¹²⁵I]-ANG1009 | Normal Brain | ~0.17% | 3-fold | Nude mice with orthotopic U87 glioblastoma | [1] |
| [³H]-Etoposide | Normal Brain | Not specified | - | Nude mice with orthotopic U87 glioblastoma | [1] |
| [¹²⁵I]-ANG1009 | Brain Tumor | Not specified | 2-fold | Nude mice with orthotopic U87 glioblastoma | [1] |
| [³H]-Etoposide | Brain Tumor | Not specified | - | Nude mice with orthotopic U87 glioblastoma | [1] |
Table 3: Blood-Brain Barrier Influx Rate of this compound
| Compound | Influx Rate Constant (Kᵢₙ) (x 10⁻⁴ mL/g/s) | Fold Increase vs. Etoposide | Preclinical Model | Reference |
| This compound | 22 ± 0.2 | 24.4-fold | Mice | [1] |
| Etoposide | 0.9 ± 0.1 | - | Mice | [1] |
Experimental Protocols
The following methodologies are based on the study by Ché et al. (2010).
Animal Models
-
Biodistribution Studies: Female nude mice (Charles River Laboratories) were used. For brain tumor models, mice were intracranially implanted with U87 human glioblastoma cells.
-
Pharmacokinetic Studies: Specific details of the animal models used for plasma half-life determination are not provided in the primary reference.
Dosing and Administration
-
Biodistribution: A single intravenous bolus injection of [¹²⁵I]-ANG1009 was administered.
-
Pharmacokinetics: The route of administration for the plasma half-life study is not explicitly stated but is presumed to be intravenous.
Sample Collection and Analysis
-
Biodistribution: At 30 minutes post-injection, mice were euthanized, and brains were harvested. Brains were dissected into normal tissue and tumor tissue. The radioactivity in each tissue sample was measured using a gamma counter, and the results were expressed as the percentage of the injected dose per gram of tissue (% ID/g).
-
Pharmacokinetics: Blood samples were collected at various time points after administration. The concentration of this compound in plasma was determined by a method not specified in the available literature.
Figure 2: Experimental workflow for the biodistribution study.
Discussion and Limitations
The preclinical data strongly suggest that this compound effectively utilizes the LRP1 pathway to cross the BBB and accumulate in brain tumors at concentrations significantly higher than those achieved with standard etoposide. This enhanced brain delivery is a critical first step in evaluating its potential as a treatment for primary and metastatic brain cancers.
However, it is crucial to acknowledge the limitations of the currently available public data:
-
Lack of Comprehensive Pharmacokinetic Data: Key parameters such as clearance, volume of distribution, Cmax, and AUC in plasma and various organs are not publicly available. This information is essential for a complete understanding of the drug's behavior in the body and for designing clinical trials.
-
Limited Biodistribution Profile: The biodistribution data is confined to the brain and brain tumors. A whole-body biodistribution study is necessary to assess potential off-target accumulation and toxicity in other organs.
-
Single Preclinical Model: The majority of the data comes from a single mouse model with a specific human glioblastoma cell line. Studies in other preclinical models, including different tumor types and animal species, would provide a more robust understanding of this compound's properties.
Conclusion
This compound represents a promising strategy for enhancing the delivery of etoposide to the CNS. The preclinical data, though limited, demonstrates a significant improvement in brain and brain tumor penetration compared to the parent drug. Further studies detailing the complete pharmacokinetic and biodistribution profile of this compound are warranted to fully assess its therapeutic potential and to guide its clinical development. Researchers and drug development professionals are encouraged to seek more detailed information from the developing company or through future publications.
References
ANG1009 and its Impact on the G2 Phase of the Cell Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ANG1009 is a novel chemotherapeutic agent designed to enhance drug delivery across the blood-brain barrier. It is a conjugate of the well-established anticancer drug etoposide (B1684455) and Angiopep-2, a peptide that facilitates receptor-mediated transcytosis.[1][2] This technical guide provides an in-depth analysis of the effect of this compound on the G2 phase of the cell cycle, drawing upon the established mechanism of its active component, etoposide. The cytotoxic mechanism of this compound is reported to be similar to that of unconjugated etoposide.[1][2] Etoposide is a topoisomerase II inhibitor that induces DNA damage, leading to cell cycle arrest, primarily at the G2/M checkpoint, and subsequent apoptosis. This guide will detail the underlying signaling pathways, present quantitative data on cell cycle distribution, and provide comprehensive experimental protocols for investigating these effects.
Core Mechanism of Action: Inhibition of Topoisomerase II and G2/M Arrest
This compound exerts its cytotoxic effects through the action of its etoposide component. Etoposide targets topoisomerase II, an enzyme crucial for resolving DNA topological issues during replication and transcription. By stabilizing the transient complex formed between topoisomerase II and DNA, etoposide prevents the re-ligation of double-strand breaks.[3][4][5] This accumulation of DNA damage triggers a robust cellular response, activating DNA damage checkpoints and ultimately leading to cell cycle arrest in the G2 phase, preventing cells from entering mitosis with compromised genetic material.[3][4][5]
The G2 checkpoint is a critical surveillance mechanism that ensures the fidelity of cell division. In response to DNA damage induced by agents like etoposide, a complex signaling cascade is initiated to halt cell cycle progression. This allows time for DNA repair; however, if the damage is too severe, the cell is directed towards apoptosis.
Signaling Pathways Governing this compound-Induced G2 Arrest
The G2 arrest induced by etoposide, and by extension this compound, is primarily mediated by the Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinase signaling pathways. These pathways converge on the inactivation of the master regulator of mitotic entry, the Cyclin B1-CDK1 complex.
Upon sensing DNA double-strand breaks, ATM is activated and, in turn, phosphorylates and activates the checkpoint kinase 2 (Chk2). Activated Chk2 then phosphorylates and inactivates the phosphatase Cdc25C.[6][7] Cdc25C is responsible for removing inhibitory phosphates from CDK1, a necessary step for its activation.[7] Therefore, the inhibition of Cdc25C leads to the accumulation of inactive, phosphorylated CDK1, preventing the cell from entering mitosis.
Furthermore, the ATM/p53 pathway can also contribute to G2 arrest. Activated ATM can phosphorylate and stabilize the tumor suppressor protein p53. p53 can then transcriptionally upregulate the expression of p21, a cyclin-dependent kinase inhibitor. p21 can directly bind to and inhibit the Cyclin B1-CDK1 complex, further enforcing the G2 block.[8][9]
Caption: Signaling pathway of this compound-induced G2 cell cycle arrest.
Quantitative Analysis of G2 Phase Accumulation
The induction of G2/M arrest by etoposide is a dose- and time-dependent phenomenon that can be quantified using flow cytometry. The following tables summarize representative data from studies on various cancer cell lines treated with etoposide.
Table 1: Dose-Dependent Effect of Etoposide on Cell Cycle Distribution in L929 Cells
| Etoposide Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.1 | 28.3 | 16.6 |
| 0.1 | 52.4 | 26.1 | 21.5 |
| 0.5 | 35.2 | 20.7 | 44.1 |
| 1.0 | 15.8 | 12.3 | 71.9 |
| 5.0 | 8.9 | 7.5 | 83.6 |
| 10.0 | 7.2 | 6.9 | 85.9 |
Data adapted from a study on L929 mouse fibrosarcoma cells treated for 24 hours.[10][11]
Table 2: Time-Dependent Effect of Etoposide on G2/M Arrest in CEM and MOLT-4 Cells
| Cell Line | Treatment Time (hours) | % Cells in G2/M Phase |
| CEM | 0 | ~15 |
| 24 | ~80 | |
| MOLT-4 | 0 | ~15 |
| 24 | ~80 |
Data adapted from a study on human leukemic lymphoblastoid cell lines treated with 0.5 µM etoposide.[12]
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, MCF-7, U937) in 6-well plates at a density that ensures they are in the exponential growth phase and will not exceed 80-90% confluency by the end of the experiment.
-
Adherence: Allow adherent cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare a stock solution of this compound or etoposide in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. Replace the existing medium with the drug-containing medium and incubate for the specified time points (e.g., 12, 24, 48 hours). Include a vehicle control (medium with the same concentration of solvent) in parallel.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol is for the quantitative analysis of cell cycle distribution based on DNA content.
References
- 1. New Angiopep-modified doxorubicin (ANG1007) and etoposide (this compound) chemotherapeutics with increased brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Coupling the core of the anticancer drug etoposide to an oligonucleotide induces topoisomerase II-mediated cleavage at specific DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p21-Mediated Nuclear Retention of Cyclin B1-Cdk1 in Response to Genotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Early-Stage Research of ANG1009 for Brain Metastases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and development of ANG1009, a novel therapeutic agent designed for the treatment of brain metastases. This compound is a conjugate of the chemotherapeutic drug etoposide (B1684455) and Angiopep-2, a peptide that facilitates transport across the blood-brain barrier (BBB). This document details the core scientific principles behind this compound, including its mechanism of action, and summarizes key preclinical findings.
Core Concept and Mechanism of Action
This compound is engineered to overcome the significant challenge of delivering therapeutic agents to the brain. It consists of three molecules of etoposide, a topoisomerase II inhibitor, conjugated to Angiopep-2.[1] This peptide hijacks the brain's natural transport systems by targeting the low-density lipoprotein receptor-related protein 1 (LRP1), which is expressed on the cells of the blood-brain barrier.[2][3][4] This receptor-mediated transcytosis allows this compound to efficiently cross the BBB and reach tumors within the brain parenchyma.[1][2]
Once inside the brain, the cytotoxic payload, etoposide, is released. Etoposide exerts its anti-cancer effect by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[5][6] This inhibition leads to the accumulation of double-strand DNA breaks, triggering a cascade of cellular events that culminate in programmed cell death, or apoptosis.[5][7][8]
dot
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage preclinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound and Etoposide
| Cell Line | Cancer Type | This compound IC50 (µM) | Etoposide IC50 (µM) |
| U87 MG | Glioblastoma | ~1 | ~3 |
| A549 | Non-small cell lung cancer | Data not available | 3.49 (72h)[9] |
| BEAS-2B | Normal lung | Data not available | 2.10 (72h)[9] |
| KELLY | Neuroblastoma | Data not available | 1 (as LC50)[10] |
| Raw 264.7 | Monocyte Macrophage | Data not available | 5.40 (as IC50)[11] |
Note: The IC50 values for this compound are limited in the publicly available literature. The provided data for etoposide is from various studies and may have different experimental conditions.
Table 2: In Vivo Brain Penetration of this compound
| Compound | Brain Influx Rate Constant (K_in, µL/g/s) | Fold Increase vs. Unconjugated Drug |
| This compound | Dramatically higher than etoposide[1] | Data not available |
| Etoposide | Low[1] | - |
Note: Specific quantitative values for the brain influx rate constant of this compound are described as "dramatically higher" in the source material, but precise numerical data is not provided.
Detailed Experimental Protocols
3.1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure based on standard MTT assays used to evaluate the cytotoxicity of etoposide.
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., U87 MG).
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and etoposide in culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the drug-containing medium. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the negative control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
dot
3.2. In Situ Brain Perfusion in Mice
This protocol is a generalized procedure for assessing brain uptake of compounds.
-
Animal Preparation:
-
Anesthetize a mouse (e.g., with sodium pentobarbital).
-
Expose the common carotid artery.
-
Cannulate the artery with a fine catheter connected to a perfusion pump.
-
-
Perfusion:
-
Initiate perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) to wash out the blood.
-
Switch to the perfusion buffer containing the radiolabeled test compound (e.g., [3H]-ANG1009 or [14C]-etoposide) for a defined period (e.g., 1-10 minutes).
-
Terminate the perfusion and decapitate the mouse.
-
-
Sample Processing:
-
Dissect the brain and weigh it.
-
Homogenize the brain tissue.
-
Measure the radioactivity in the brain homogenate and in an aliquot of the perfusion buffer using a scintillation counter.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (K_in) using the following formula: K_in = (Radioactivity in brain / Brain weight) / (Integral of radioactivity in perfusate over time).
-
dot
Signaling Pathway of Etoposide-Induced Apoptosis
The cytotoxic activity of this compound is mediated by etoposide's induction of apoptosis. The following diagram illustrates the key steps in this signaling cascade.
dot
Conclusion
This compound represents a promising strategy for the treatment of brain metastases. By leveraging the LRP1-mediated transport system, it effectively delivers a potent chemotherapeutic agent across the blood-brain barrier. Early preclinical data demonstrate its enhanced brain penetration and potent in vitro cytotoxicity. The mechanism of action, centered on the induction of apoptosis via topoisomerase II inhibition, is well-established for its etoposide component. Further research, including more comprehensive in vivo efficacy studies and clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in patients with brain metastases.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fmri.ucsd.edu [fmri.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. Transcardiac Perfusion of the Mouse for Brain Tissue Dissection and Fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis - Wikipedia [en.wikipedia.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
An In-depth Technical Guide to LRP-1 Receptor-Mediated Transcytosis of ANG1009
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ANG1009, a novel chemotherapeutic agent designed to overcome the blood-brain barrier (BBB) by hijacking the endogenous Low-Density Lipoprotein Receptor-related Protein 1 (LRP-1) transcytosis pathway. We will delve into the core mechanism of action, present key quantitative data, detail relevant experimental protocols, and provide visual diagrams to elucidate the complex processes involved.
Introduction: Overcoming the Blood-Brain Barrier with this compound
The blood-brain barrier represents a formidable challenge in the treatment of central nervous system (CNS) malignancies, such as primary gliomas and brain metastases.[1] Its highly selective nature, characterized by tight junctions between endothelial cells and the presence of active efflux pumps, severely restricts the penetration of most therapeutic agents into the brain.[1]
To address this limitation, the Engineered Peptide Compound (EPiC) platform was developed, which utilizes the LRP-1 transport system to deliver drugs across the BBB.[1] this compound is a product of this platform. It is a new chemical entity composed of three molecules of the chemotherapeutic drug etoposide (B1684455) conjugated to Angiopep-2, a 19-amino acid peptide vector.[1][2][3] Angiopep-2 acts as a ligand for the LRP-1 receptor, which is expressed on brain capillary endothelial cells, facilitating the transport of the entire conjugate from the bloodstream into the brain parenchyma via receptor-mediated transcytosis.[1][2][4]
The Core Mechanism: LRP-1 Mediated Transcytosis
Receptor-mediated transcytosis (RMT) is an endogenous transport mechanism that allows for the passage of large molecules, such as lipoproteins and peptides, across the BBB.[5][6][7] The LRP-1 receptor is a key player in this process, acting as a multifunctional endocytic receptor.[6][8][9]
The transcytosis of this compound can be summarized in the following steps:
-
Binding: The Angiopep-2 moiety of this compound binds with high affinity to the LRP-1 receptor on the luminal surface (blood side) of the brain capillary endothelial cells.
-
Endocytosis: Upon binding, the this compound-LRP-1 complex is internalized into the endothelial cell via endocytosis, forming an intracellular vesicle.
-
Trafficking: The vesicle is transported across the cytoplasm of the endothelial cell. Importantly, this transport pathway avoids degradation in lysosomes.[4][6]
-
Exocytosis: The vesicle fuses with the abluminal membrane (brain side) of the endothelial cell, releasing this compound into the brain parenchyma, where it can exert its cytotoxic effects on tumor cells.
References
- 1. richardbeliveau.org [richardbeliveau.org]
- 2. New Angiopep-modified doxorubicin (ANG1007) and etoposide (this compound) chemotherapeutics with increased brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. LRP-1-mediated blood brain barrier transcytosis: mechanisms and therapeutic applications - UCL Discovery [discovery.ucl.ac.uk]
- 6. LRP-1-mediated intracellular antibody delivery to the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. High-Affinity Binding of LDL Receptor-Related Protein 1 to Matrix Metalloprotease 1 Requires Protease:Inhibitor Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of α2ML1 to the Low Density Lipoprotein Receptor-Related Protein 1 (LRP1) Reveals a New Role for LRP1 in the Human Epidermis | PLOS One [journals.plos.org]
The Discovery and Initial Synthesis of ANG1009: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ANG1009 is a novel, rationally designed drug conjugate engineered to overcome the blood-brain barrier (BBB) and deliver the chemotherapeutic agent etoposide (B1684455) to brain tumors. This technical guide provides a comprehensive overview of the discovery, initial synthesis, and preclinical characterization of this compound. It details the mechanism of action, which combines the topoisomerase II inhibitory activity of etoposide with a targeted delivery system leveraging the low-density lipoprotein receptor-related protein 1 (LRP-1) mediated transcytosis pathway. This document includes available data on its in vitro cytotoxicity, a description of its synthesis, and a summary of its enhanced brain penetration capabilities. Detailed diagrams of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this promising therapeutic agent.
Introduction
The treatment of primary and metastatic brain tumors is significantly hampered by the BBB, a highly selective barrier that restricts the passage of most therapeutic agents into the central nervous system.[1] this compound was developed as a part of the Engineered Peptide Compound (EPiC) platform to address this challenge.[1] It is a chemical entity comprising three molecules of the well-established anticancer drug etoposide, covalently linked to Angiopep-2.[1][2] Angiopep-2 is a 19-amino acid peptide designed to bind to the LRP-1 receptor, which is expressed on the surface of brain endothelial cells.[3][4] This interaction facilitates the transport of the entire conjugate across the BBB into the brain parenchyma, where it can exert its cytotoxic effects on tumor cells.[3][5]
Mechanism of Action
The dual mechanism of this compound involves both targeted delivery across the BBB and potent cytotoxicity against cancer cells.
LRP-1 Mediated Transcytosis
This compound's ability to cross the BBB is conferred by the Angiopep-2 peptide. This peptide acts as a ligand for the LRP-1 receptor, a transmembrane protein highly expressed on brain capillary endothelial cells.[3][4] The binding of Angiopep-2 to LRP-1 initiates receptor-mediated endocytosis, a process where the cell membrane engulfs the this compound-LRP-1 complex, forming an intracellular vesicle.[5] This vesicle is then transported across the endothelial cell (transcytosis) and released into the brain's interstitial fluid.[5] This targeted delivery mechanism allows this compound to bypass the restrictive tight junctions of the BBB. LRP-1 is also overexpressed in various tumor cells, including glioblastoma, which may contribute to the selective uptake of this compound by cancer cells within the brain.[3]
References
- 1. richardbeliveau.org [richardbeliveau.org]
- 2. New Angiopep-modified doxorubicin (ANG1007) and etoposide (this compound) chemotherapeutics with increased brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. richardbeliveau.org [richardbeliveau.org]
- 4. Involvement of the low-density lipoprotein receptor-related protein in the transcytosis of the brain delivery vector angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LRP-1-mediated blood brain barrier transcytosis: mechanisms and therapeutic applications - UCL Discovery [discovery.ucl.ac.uk]
Methodological & Application
Application Notes: Protocol for In Vivo Administration of ANG1005 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction ANG1005 (also known as paclitaxel (B517696) trevatide or GRN1005) is a novel peptide-drug conjugate designed to enhance the delivery of paclitaxel across the blood-brain barrier (BBB).[1][2][3] The compound consists of three molecules of the chemotherapeutic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide vector.[4][5] This peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the surface of brain capillary endothelial cells and on various tumor cells, including glioma.[4][6] By engaging LRP1, ANG1005 undergoes receptor-mediated transcytosis to cross the BBB and enter the brain parenchyma.[4] Following cellular uptake, intracellular esterases cleave the bonds, releasing paclitaxel to exert its antimitotic function by stabilizing microtubules and inducing cell death.[1][7]
Preclinical studies in mouse models have demonstrated that ANG1005 enters the brain to a much greater extent than paclitaxel and can bypass the P-glycoprotein (P-gp) efflux pump, a common mechanism of drug resistance.[8] These studies have shown significant antitumor activity, including inhibition of tumor growth in xenograft models and increased survival in mice with orthotopic brain tumors.[8][9] This document provides a detailed protocol for the preparation and in vivo administration of ANG1005 in mice based on established preclinical efficacy studies.
Data Presentation: ANG1005 Administration Parameters
The following table summarizes quantitative data from key preclinical studies for administering ANG1005 to mice.
| Parameter | Details | Tumor Model | Source |
| Animal Model | Female Nude Mice | Subcutaneous U87 MG Glioblastoma & NCI-H460 Lung Carcinoma Xenografts | [9] |
| Animal Model | Nude Mice | Intracerebral (Orthotopic) U87 MG Glioblastoma & NCI-H460 Lung Carcinoma | [9] |
| Animal Model | Mice (strain not specified) | Intracerebral MDA-MB-231BR Breast Cancer Metastases | [10] |
| Drug Formulation | ANG1005 powder dissolved in Solutol HS15 / Ringer's HEPES buffer (25/75, v/v) | Applicable to all models | [9] |
| Route of Admin. | Intravenous (IV) bolus via tail vein | Subcutaneous Xenografts | [9] |
| Route of Admin. | Intraperitoneal (IP) injection | Intracerebral (Orthotopic) Models | [9] |
| Route of Admin. | Intravenous (IV) via femoral vein | Brain Metastases Model (for distribution studies) | [10] |
| Dosage (IV) | 20 mg/kg ANG1005 (equivalent to 10 mg/kg paclitaxel) | Subcutaneous U87 MG & NCI-H460 Xenografts | [9] |
| Dosage (IP) | 50 mg/kg ANG1005 | Intracerebral U87 MG Model | [9] |
| Dosage (IP) | 20 mg/kg and 50 mg/kg ANG1005 | Intracerebral NCI-H460 Model | [9] |
| Dosage (IV) | 10 mg/kg ANG1005 | Brain Metastases Model (for distribution studies) | [10] |
| Administration Schedule (IV) | Every third day for a total of five injections | Subcutaneous Xenografts | [9] |
| Administration Schedule (IP) | Twice a week until terminal endpoints are reached | Intracerebral U87 MG Model | [9] |
Experimental Protocols
Protocol for ANG1005 Formulation
This protocol details the preparation of ANG1005 for injection, which notably avoids the use of Cremophor EL.[1]
Materials:
-
ANG1005 powder
-
Solutol® HS15 (non-ionic surfactant)
-
Ringer's HEPES buffer
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Microwave oven or water bath (65°C)
-
Sterile syringes and filters (if required)
Methodology:
-
Determine the total volume and concentration of the ANG1005 solution required for the experiment.
-
Prepare the vehicle by mixing Solutol HS15 and Ringer's HEPES buffer in a 25:75 (v/v) ratio.
-
In a sterile vial, weigh the required amount of ANG1005 powder.
-
Add the Solutol HS15 portion of the vehicle (25% of the final volume) to the ANG1005 powder. Pre-heat the Solutol to 65°C before adding.
-
Vortex the mixture vigorously to suspend the powder.
-
Add the pre-heated (65°C) Ringer's HEPES buffer (75% of the final volume) to the vial.
-
Heat the suspension to ensure complete solubilization. This can be achieved by using a microwave (5-10 cycles of 10 seconds each) or a heated water bath until the solution is clear.[9]
-
Allow the formulation to cool to room temperature before administration.
-
Verify the purity and stability of the final formulation via HPLC if possible, ensuring no significant degradation or precipitation has occurred.[9]
Protocol for Intravenous (IV) Tail Vein Administration
This protocol is for systemic delivery of ANG1005 in a mouse xenograft model, as described for efficacy studies against subcutaneous tumors.[9]
Materials:
-
Prepared ANG1005 formulation
-
Mouse restrainer
-
Heat lamp or warm water bath
-
70% Isopropyl alcohol wipes
-
Sterile 27-30 gauge needles and 1 mL syringes
-
Sharps container
Methodology:
-
Calculate the precise volume of the ANG1005 solution to be administered based on the mouse's body weight and the target dose (e.g., 20 mg/kg).
-
Warm the mouse's tail using a heat lamp or by immersion in warm (not hot) water for 1-2 minutes to induce vasodilation, making the lateral tail veins more visible and accessible.
-
Place the mouse into an appropriate restrainer, leaving the tail exposed.
-
Gently wipe the tail with a 70% alcohol wipe to clean the injection site.
-
Load the syringe with the calculated dose of ANG1005 and carefully remove any air bubbles.
-
Identify one of the two lateral tail veins. Immobilize the tail with your non-dominant hand.
-
Insert the needle (bevel up) into the vein at a shallow angle, starting towards the distal (far) end of the tail. A successful insertion may result in a small "flash" of blood in the needle hub.
-
Inject the solution slowly and steadily as a bolus. Observe for any swelling at the injection site, which would indicate an unsuccessful (subcutaneous) injection.
-
After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
-
Monitor the mouse for a few minutes to ensure hemostasis and for any immediate adverse reactions before returning it to its cage.
-
Repeat administration according to the desired schedule (e.g., every third day for five doses).[9]
Visualizations
Signaling and Uptake Pathway
Caption: LRP1-mediated transcytosis and intracellular action of ANG1005.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of ANG1005 in a mouse xenograft model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Paclitaxel trevatide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase II trial of blood–brain barrier permeable peptide-paclitaxel conjugate ANG1005 in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of a peptide-drug conjugate targeting the blood brain barrier improved the efficacy of paclitaxel against glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uptake of ANG1005, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ANG1009 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ANG1009 in a variety of cell culture experiments. This compound is a novel chemotherapeutic agent composed of three etoposide (B1684455) molecules covalently linked to Angiopep-2, a peptide vector that facilitates crossing the blood-brain barrier.[1] In vitro studies have demonstrated that this compound exhibits a cytotoxic mechanism and potency similar to its parent drug, etoposide.[1]
Mechanism of Action
This compound's mechanism of action is predicated on the activity of etoposide, a well-established topoisomerase II inhibitor. Etoposide disrupts the catalytic cycle of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the transient covalent complex between topoisomerase II and DNA, etoposide prevents the re-ligation of double-strand breaks. The accumulation of these DNA breaks triggers a cascade of cellular events, including the activation of the DNA damage response (DDR) pathway, cell cycle arrest predominantly in the G2/M phase, and ultimately, the induction of apoptosis. The tumor suppressor protein p53 plays a pivotal role in mediating the apoptotic response to etoposide-induced DNA damage.
Data Presentation: Recommended Dosage
The effective concentration of this compound in cell culture is expected to be comparable to that of etoposide. The following table summarizes the 50% inhibitory concentration (IC50) values of etoposide in various human cancer cell lines, which can be used as a starting point for determining the optimal dosage of this compound for your specific cell line and experimental endpoint.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MOLT-3 | Acute lymphoblastic leukemia | 0.051 | Not Specified |
| CCRF-CEM | Acute lymphoblastic leukemia | 0.6 | 6 |
| A549 | Non-small cell lung cancer | 3.49 | 72 |
| BGC-823 | Gastric cancer | 43.74 | Not Specified |
| HeLa | Cervical cancer | 209.90 | Not Specified |
| HepG2 | Hepatocellular carcinoma | 30.16 | Not Specified |
| U937 | Histiocytic lymphoma | 0.5 - 50 (dose-dependent effects) | 24 - 72 |
| YM | Pancreatic cancer | 0.68 | 2 |
| CL5 | Glioma | 8 (µg/mL) | 288 |
| G142 | Glioma | 9 (µg/mL) | 288 |
| G152 | Glioma | 9.8 (µg/mL) | 288 |
| G111 | Glioma | 10 (µg/mL) | 288 |
| G5 | Glioma | 15.8 (µg/mL) | 288 |
| Small Cell Lung Cancer (SCLC) cell lines (sensitive) | Small Cell Lung Cancer | 0.242 - 15.2 | Not Specified |
| Small Cell Lung Cancer (SCLC) cell lines (resistant) | Small Cell Lung Cancer | 16.4 - 319.0 | Not Specified |
Note: IC50 values can vary significantly based on the cell line, assay method, and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Analysis of Cell Cycle Arrest by Flow Cytometry
This protocol describes how to assess the effect of this compound on the cell cycle distribution of a cancer cell line using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat the cells with this compound at the desired concentration (e.g., IC50 or a concentration known to induce a biological effect) for a specific duration (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Mandatory Visualization
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols: Assessing ANG1009 Efficacy in an Orthotopic Brain Tumor Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical assessment of ANG1009 in an orthotopic brain tumor model. This compound is a novel peptide-drug conjugate designed to deliver etoposide (B1684455) across the blood-brain barrier (BBB) by targeting the low-density lipoprotein receptor-related protein 1 (LRP1). These protocols detail the establishment of a luciferase-expressing human glioblastoma xenograft model, methods for in vivo monitoring of tumor progression, a representative treatment regimen for this compound, and endpoint analyses to determine therapeutic efficacy, including survival and histological assessments.
Introduction
Treating brain tumors is exceptionally challenging due to the protective nature of the blood-brain barrier (BBB), which restricts the entry of most chemotherapeutic agents into the central nervous system. This compound is an innovative therapeutic agent that conjugates three molecules of the topoisomerase II inhibitor, etoposide, to Angiopep-2.[1][2] This 19-amino acid peptide acts as a ligand for the LRP1 receptor, which is expressed on the surface of brain capillary endothelial cells.[3][4] This interaction facilitates receptor-mediated transcytosis of this compound across the BBB.[3][4] Furthermore, as LRP1 is often overexpressed on glioma cells, this compound can also directly target tumor cells once within the brain parenchyma.[3]
The cytotoxic component of this compound, etoposide, functions by forming a stable complex with topoisomerase II and DNA, which prevents the re-ligation of DNA strands. This action leads to the accumulation of double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells. The targeted delivery of etoposide via this compound aims to increase the therapeutic index by enhancing drug concentration at the tumor site while minimizing systemic exposure.
Orthotopic brain tumor models, where human cancer cells are implanted into the corresponding organ in immunodeficient mice, are crucial for evaluating the efficacy of new therapeutic agents in a clinically relevant microenvironment. This guide provides detailed protocols for utilizing a U87-MG human glioblastoma cell line engineered to express luciferase (U87-MG-Luc) to establish an orthotopic model. The luciferase reporter enables non-invasive, longitudinal monitoring of tumor growth and response to therapy using bioluminescence imaging (BLI).
The following sections outline the necessary materials, step-by-step experimental procedures, and data analysis methods to robustly assess the anti-tumor efficacy of this compound.
Signaling and Transport Pathways
To understand the mechanism of this compound, it is crucial to visualize both its transport into the brain and its method of inducing cell death.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| U-87 MG-Luc Cell Line | ATCC | HTB-14-LUC |
| Athymic Nude Mice (nu/nu, female, 6-8 weeks) | Charles River | Strain Code 069 |
| Eagle's Minimum Essential Medium (EMEM) | ATCC | 30-2003 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| D-Luciferin, Potassium Salt | PerkinElmer | 122799 |
| Ketamine/Xylazine Anesthetic Cocktail | - | - |
| Isoflurane (B1672236) | - | - |
| This compound | - | - |
| Vehicle Control (e.g., sterile saline) | - | - |
| 10% Neutral Buffered Formalin | Sigma-Aldrich | HT501128 |
| Paraffin (B1166041) | - | - |
| Anti-Ki-67 Antibody | Abcam | ab15580 |
| TUNEL Assay Kit (e.g., In Situ Cell Death Detection Kit) | Roche | 11684795910 |
Detailed Experimental Protocols
Orthotopic U87-MG-Luc Xenograft Model Establishment
This protocol describes the intracranial implantation of luciferase-expressing human glioblastoma cells into immunodeficient mice.
Protocol Steps:
-
Cell Culture: Culture U87-MG-Luc cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Cell Preparation for Injection: Wash harvested cells twice with sterile, serum-free medium or PBS. Resuspend the cell pellet to a final concentration of 1 x 10⁵ cells per 5 µL. Keep the cell suspension on ice to maintain viability.
-
Anesthesia: Anesthetize 6-8 week old female athymic nude mice using an intraperitoneal (IP) injection of a ketamine/xylazine cocktail or via isoflurane inhalation.
-
Stereotactic Surgery:
-
Secure the anesthetized mouse in a stereotactic frame.
-
Create a midline incision in the scalp to expose the skull.
-
Using a sterile drill bit, create a small burr hole at the following coordinates relative to the bregma: 1 mm anterior, 2 mm lateral (right hemisphere).
-
Lower a Hamilton syringe needle to a depth of 3 mm from the dura.
-
Slowly inject 5 µL of the cell suspension (1 x 10⁵ cells) over 2-3 minutes.
-
Leave the needle in place for an additional 2 minutes to prevent reflux, then slowly withdraw it.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
-
Post-Operative Care: Monitor the mice until they have fully recovered from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines.
Tumor Growth Monitoring via Bioluminescence Imaging (BLI)
-
Imaging Schedule: Begin imaging 7 days post-implantation and continue weekly throughout the study.
-
Substrate Administration: Anesthetize mice with isoflurane. Administer D-luciferin via IP injection at a dose of 150 mg/kg body weight.
-
Image Acquisition: Wait 10-15 minutes for substrate distribution. Place the mice in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum). Acquire images with an exposure time of 1-60 seconds, depending on signal intensity.
-
Data Quantification: Use the accompanying software to draw a region of interest (ROI) over the head of each mouse. Quantify the light emission as total flux (photons/second).
This compound Treatment Regimen
-
Tumor Establishment and Randomization: Once tumors are established and reach a predetermined average BLI signal (e.g., ~1x10⁶ p/s), randomize mice into treatment and control groups (n ≥ 8 per group) to ensure similar average tumor burdens at the start of treatment.
-
Dosing and Administration:
-
Treatment Group: Administer this compound intravenously (IV) via tail vein injection. A starting dose regimen, based on preclinical studies with the related compound ANG1005, is 50 mg/kg administered every third day for a total of five doses.[5]
-
Control Group: Administer an equivalent volume of the vehicle control (e.g., sterile saline) following the same schedule.
-
-
Monitoring: Continue weekly BLI to monitor tumor response. Monitor animal body weight and clinical signs of toxicity at least twice weekly.
Efficacy Endpoint Analysis
4.4.1. Survival Analysis
-
Monitor mice daily for signs of tumor-related morbidity (e.g., >20% weight loss, neurological deficits, lethargy).
-
Euthanize mice when they reach a predetermined humane endpoint.
-
Record the date of euthanasia or death.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between treatment and control groups.
4.4.2. Histological Analysis
-
At the end of the study (or at the time of euthanasia), perfuse mice with saline followed by 10% neutral buffered formalin.
-
Harvest brains and fix them in formalin for at least 24 hours.
-
Process the brains for paraffin embedding and sectioning.
-
H&E Staining: Perform Hematoxylin and Eosin staining to visualize tumor morphology and size.
-
Immunohistochemistry (IHC) for Proliferation:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval as required for the anti-Ki-67 antibody.
-
Incubate sections with a primary antibody against Ki-67.
-
Incubate with an appropriate secondary antibody and detection system.
-
Counterstain with hematoxylin.
-
Quantify the Ki-67 labeling index by counting the percentage of positively stained tumor cell nuclei in multiple high-power fields.
-
-
TUNEL Assay for Apoptosis:
-
Deparaffinize and rehydrate tissue sections.
-
Follow the manufacturer's protocol for the TUNEL assay kit to label DNA strand breaks.
-
Counterstain with a suitable nuclear stain (e.g., DAPI).
-
Quantify the apoptotic index by counting the percentage of TUNEL-positive tumor cells in multiple high-power fields.
-
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Tumor Burden as Measured by Bioluminescence
| Treatment Group | Day 0 (Baseline) | Day 7 | Day 14 | Day 21 |
| Total Flux (p/s) ± SEM | Total Flux (p/s) ± SEM | Total Flux (p/s) ± SEM | Total Flux (p/s) ± SEM | |
| Vehicle Control | ||||
| This compound (50 mg/kg) |
Table 2: Survival Data
| Treatment Group | Median Survival (Days) | % Increase in Lifespan | p-value (Log-rank test) |
| Vehicle Control | - | - | |
| This compound (50 mg/kg) |
Table 3: Histological Analysis at Study Endpoint
| Treatment Group | Ki-67 Labeling Index (%) ± SEM | Apoptotic Index (TUNEL, %) ± SEM |
| Vehicle Control | ||
| This compound (50 mg/kg) |
Statistical analysis should be performed using appropriate tests (e.g., Student's t-test or ANOVA for imaging and histological data, log-rank test for survival data). A p-value of <0.05 is typically considered statistically significant.
Conclusion
The protocols described provide a robust framework for the preclinical evaluation of this compound efficacy in an orthotopic glioblastoma model. By combining non-invasive longitudinal imaging with survival and detailed histological endpoints, researchers can generate comprehensive data to support the further development of this promising brain-penetrating therapeutic.
References
- 1. An Angiopep2-PAPTP Construct Overcomes the Blood-Brain Barrier. New Perspectives against Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Angiopep-modified doxorubicin (ANG1007) and etoposide (this compound) chemotherapeutics with increased brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. richardbeliveau.org [richardbeliveau.org]
- 5. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ANG1009 in Combination with Radiation Therapy for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANG1009 is a novel drug conjugate designed to treat brain tumors, particularly glioblastoma. It consists of three molecules of the chemotherapeutic agent etoposide (B1684455) linked to the Angiopep-2 peptide. This design facilitates the transport of etoposide across the blood-brain barrier (BBB) through receptor-mediated transcytosis via the low-density lipoprotein receptor-related protein 1 (LRP1), which is overexpressed on both the BBB and glioblastoma cells. Etoposide, a topoisomerase II inhibitor, induces DNA double-strand breaks, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Radiation therapy is a cornerstone of glioblastoma treatment, functioning by inducing DNA damage. The combination of this compound with radiation therapy presents a promising strategy to enhance the cytotoxic effects of both modalities. Preclinical evidence with etoposide demonstrates a synergistic effect with radiation, primarily through the prolongation of G2/M arrest and increased induction of apoptosis. These application notes provide a theoretical framework and practical protocols for investigating the combination of this compound and radiation therapy in a preclinical glioblastoma setting.
Rationale for Combination Therapy
The synergistic potential of this compound and radiation therapy is based on their complementary mechanisms of action targeting DNA integrity and cell cycle progression.
-
Enhanced DNA Damage: Both this compound (via its etoposide payload) and radiation induce DNA double-strand breaks, leading to an overwhelming level of genomic instability that can trigger cell death.
-
Cell Cycle Synchronization: Etoposide arrests cells in the G2/M phase, a phase known to be highly sensitive to radiation. This synchronization can increase the efficacy of subsequent radiation treatment.
-
Overcoming Radioresistance: Etoposide has been shown to have a supra-additive effect when combined with irradiation in radioresistant tumor cells, suggesting it may help overcome intrinsic or acquired resistance to radiation.
Signaling Pathways
The combination of this compound (etoposide) and radiation therapy converges on critical signaling pathways that control cell cycle progression and apoptosis.
Experimental Protocols
The following are detailed protocols for in vitro and in vivo studies to evaluate the combination of this compound and radiation therapy.
In Vitro Clonogenic Survival Assay
This assay determines the ability of a single cell to form a colony after treatment, providing a measure of cytotoxicity.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, LN229)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or etoposide as a control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
X-ray irradiator
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate glioblastoma cells in 6-well plates at a density determined to yield 50-100 colonies per well for the untreated control. Allow cells to attach overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound for a predetermined duration (e.g., 24 hours). Include a vehicle-only control.
-
Irradiation: Following drug incubation, aspirate the medium, wash the cells with PBS, and add fresh complete medium. Immediately irradiate the plates with a single dose of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining and Counting: Aspirate the medium, wash the colonies with PBS, and fix with methanol (B129727) for 15 minutes. Stain with crystal violet solution for 15 minutes. Wash with water and allow to air dry. Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. Plot survival curves and determine the sensitizer (B1316253) enhancement ratio.
In Vivo Glioblastoma Xenograft Model
This protocol outlines the assessment of the combination therapy in an orthotopic mouse model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Glioblastoma cells expressing luciferase (e.g., U87MG-luc)
-
Matrigel
-
Stereotactic injection apparatus
-
This compound
-
Small animal irradiator with image guidance
-
Bioluminescence imaging system
-
Anesthetics
Procedure:
-
Tumor Implantation: Stereotactically implant luciferase-expressing glioblastoma cells into the striatum of anesthetized mice.
-
Tumor Growth Monitoring: Monitor tumor growth via bioluminescence imaging.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Radiation alone
-
This compound in combination with radiation
-
-
Drug Administration: Administer this compound via intravenous injection at a predetermined dose and schedule.
-
Radiation Treatment: Deliver a fractionated dose of radiation to the tumor-bearing region of the brain using a small animal irradiator.
-
Efficacy Assessment: Monitor tumor response through regular bioluminescence imaging and record animal survival.
-
Toxicity Evaluation: Monitor animal weight and general health throughout the study to assess treatment-related toxicity.
-
Histological Analysis: At the end of the study, harvest brains for histological analysis to confirm tumor burden and assess cellular changes.
Data Presentation
Quantitative data from preclinical studies should be summarized for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound and Radiation in Glioblastoma Cell Lines
| Treatment Group | U87MG Cell Line (Surviving Fraction) | LN229 Cell Line (Surviving Fraction) |
| Control (0 Gy, no drug) | 1.00 | 1.00 |
| This compound (X nM) | Data | Data |
| Radiation (2 Gy) | Data | Data |
| This compound (X nM) + Radiation (2 Gy) | Data | Data |
| Radiation (4 Gy) | Data | Data |
| This compound (X nM) + Radiation (4 Gy) | Data | Data |
Table 2: In Vivo Efficacy of this compound and Radiation in a Glioblastoma Xenograft Model
| Treatment Group | Median Survival (Days) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Data | 0 | Data |
| This compound | Data | Data | Data |
| Radiation | Data | Data | Data |
| This compound + Radiation | Data | Data | Data |
Conclusion
The combination of this compound and radiation therapy holds significant promise for the treatment of glioblastoma. The ability of this compound to efficiently deliver etoposide across the blood-brain barrier, coupled with the radiosensitizing properties of etoposide, provides a strong rationale for this therapeutic approach. The provided protocols offer a framework for the preclinical evaluation of this combination, which is essential for advancing this strategy toward clinical application. Further investigation is warranted to optimize dosing and scheduling and to fully elucidate the molecular mechanisms underlying the synergistic interaction between this compound and radiation.
Application Note: Visualizing ANG1009 Cellular Uptake Using Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction
ANG1009 is a novel chemotherapeutic agent designed to treat primary and secondary brain cancers.[1][2] It consists of three molecules of the cytotoxic drug etoposide (B1684455) conjugated to Angiopep-2, a 19-amino acid peptide.[1] Angiopep-2 is engineered to bind to the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the endothelial cells of the blood-brain barrier (BBB) and overexpressed in various tumor cells, including glioblastoma.[3][4] This interaction facilitates the transport of this compound across the BBB and promotes its selective entry into cancer cells via receptor-mediated endocytosis.[1][3] Understanding the dynamics of this compound internalization is critical for evaluating its efficacy and mechanism of action. Immunofluorescence (IF) microscopy is a powerful technique to visualize and quantify the cellular uptake and subcellular localization of this compound.[5] This document provides a detailed protocol for tracking this compound uptake in LRP1-expressing cells.
Principle of the Assay
This assay uses an indirect immunofluorescence approach to detect this compound that has been internalized by cells. Cells are first incubated with this compound, allowing for receptor binding and endocytosis. After treatment, the cells are fixed to preserve their structure and permeabilized to allow antibodies to access intracellular components. A primary antibody specific to a component of the this compound conjugate (e.g., etoposide or a tag on the Angiopep-2 peptide) is used to label the drug. Subsequently, a secondary antibody conjugated to a fluorophore, which recognizes the primary antibody, is added. The fluorescent signal, corresponding to the location of this compound, is then visualized using a fluorescence microscope. Nuclear counterstaining, typically with DAPI, is used to identify individual cells and visualize their nuclei, aiding in the assessment of subcellular localization.
This compound Uptake and Signaling Pathway
This compound uptake is primarily mediated by the LRP1 receptor.[1] The process begins with this compound binding to one of the ligand-binding domains on the extracellular portion of LRP1.[4][6] This binding event triggers the internalization of the receptor-ligand complex into the cell through endocytosis, which can be clathrin- or caveolin-dependent.[7][8] Once inside the cell, the complex is trafficked within endosomes. In the acidic environment of the late endosome, the this compound-LRP1 complex dissociates. The LRP1 receptor is then typically recycled back to the cell surface for further ligand binding, while the released this compound can exert its cytotoxic effects, primarily by inhibiting topoisomerase II.[7][9]
Caption: LRP1-mediated endocytosis pathway of this compound.
Experimental Protocols
This section details the materials and step-by-step procedures for performing the immunofluorescence assay.
Materials and Reagents
| Reagent/Material | Example Supplier | Catalog # |
| LRP1-expressing cells | ATCC | e.g., U87-MG (glioblastoma) |
| Cell Culture Medium | Gibco | e.g., DMEM |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| This compound | Angiochem Inc. | N/A |
| Glass bottom dishes/coverslips | MatTek / Thermo Fisher | P35G-1.5-14-C / 12-545-80 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Fixation Solution (4% PFA) | Electron Microscopy Sciences | 15710 |
| Permeabilization Buffer (0.1% Triton X-100 in PBS) | Sigma-Aldrich | T8787 |
| Blocking Buffer (5% BSA in PBS) | Sigma-Aldrich | A7906 |
| Primary Antibody (e.g., anti-Etoposide) | Abcam / Santa Cruz | Varies |
| Fluorophore-conjugated Secondary Antibody | Thermo Fisher (Alexa Fluor) | Varies |
| DAPI (Nuclear Stain) | Thermo Fisher | D1306 |
| Antifade Mounting Medium | Thermo Fisher | P36930 |
| Fluorescence Microscope | Leica, Zeiss, Nikon | N/A |
Experimental Workflow
The workflow provides a sequential overview of the key experimental stages.
Caption: Step-by-step immunofluorescence workflow for this compound.
Detailed Staining Protocol
-
Cell Plating:
-
Culture LRP1-expressing cells (e.g., U87-MG glioblastoma cells) in appropriate media.
-
One day before the experiment, seed cells onto sterile glass coverslips or into glass-bottom dishes at a density that will result in 60-80% confluency on the day of staining.[10]
-
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in cell culture medium to the desired concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired time points (e.g., 30 min, 1h, 4h, 24h) at 37°C in a 5% CO₂ incubator to allow for uptake.
-
-
Washing:
-
After incubation, gently aspirate the medium.
-
Wash the cells three times with 1X PBS to remove any unbound this compound.[11]
-
-
Fixation:
-
Add 4% paraformaldehyde (PFA) in PBS to the cells and incubate for 15-20 minutes at room temperature.[11] This step cross-links proteins and preserves cell morphology.
-
Gently wash the cells three times with 1X PBS for 5 minutes each.
-
-
Permeabilization:
-
Add permeabilization buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.[10] This allows the antibodies to pass through the cell membrane.
-
Wash the cells three times with 1X PBS.
-
-
Blocking:
-
Add blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) and incubate for 1 hour at room temperature in a humidified chamber.[12] This step minimizes non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., rabbit anti-etoposide) to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.[11]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with 1X PBS for 5 minutes each to remove unbound primary antibody.
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in blocking buffer. Protect the antibody from light.
-
Add the diluted secondary antibody solution and incubate for 1 hour at room temperature in the dark.[10]
-
-
Counterstaining:
-
Wash the cells three times with 1X PBS for 5 minutes each in the dark.
-
Add a DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature in the dark to stain the nuclei.
-
Perform a final wash with 1X PBS.
-
-
Mounting and Imaging:
-
If using coverslips, carefully mount them onto a microscope slide using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish.
-
Image the cells using a fluorescence or confocal microscope with the appropriate filters for DAPI (blue), the secondary antibody fluorophore (e.g., green for Alexa Fluor 488), and any other stains.
-
Data Presentation and Analysis
Quantitative analysis of this compound uptake can be performed using image analysis software (e.g., ImageJ/Fiji, CellProfiler). The mean fluorescence intensity per cell provides a quantitative measure of drug uptake.
Table 1: Quantitative Analysis of this compound Uptake
| Treatment Group | Concentration (nM) | Incubation Time (h) | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Number of Cells Analyzed |
| Control (Untreated) | 0 | 4 | Value | n |
| This compound | 50 | 1 | Value | n |
| This compound | 50 | 4 | Value | n |
| This compound | 50 | 24 | Value | n |
| This compound | 100 | 4 | Value | n |
| LRP1 Inhibitor + this compound | 100 | 4 | Value | n |
SD: Standard Deviation
Troubleshooting
| Problem | Possible Cause | Solution |
| No/Weak Signal | Inefficient primary antibody binding. | Optimize primary antibody concentration and incubation time (try overnight at 4°C). |
| Low expression of LRP1 receptor. | Confirm LRP1 expression in the cell line using Western Blot or qPCR. | |
| This compound concentration too low or incubation too short. | Perform a dose-response and time-course experiment. | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours. Use a different blocking agent (e.g., goat serum). |
| Secondary antibody is binding non-specifically. | Ensure secondary antibody is raised against the primary antibody host species. Centrifuge antibody before use. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure. Use an antifade mounting medium. Reduce exposure time during imaging. |
| Cells Detaching | Rough handling during washing steps. | Be gentle during aspiration and addition of liquids. Use Ca²⁺/Mg²⁺-containing buffer for washes before fixation.[11] |
| Fixation/Permeabilization too harsh. | Reduce PFA or Triton X-100 concentration or incubation time. |
References
- 1. New Angiopep-modified doxorubicin (ANG1007) and etoposide (this compound) chemotherapeutics with increased brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. richardbeliveau.org [richardbeliveau.org]
- 3. Influence of the Drug Position on Bioactivity in Angiopep-2—Daunomycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing Angiopep-2/LRP1 Molecular Interaction for Optimal Delivery to Glioblastoma (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waxitinc.com [waxitinc.com]
- 6. Novel insights into the multifaceted and tissue-specific roles of the endocytic receptor LRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Frontiers | Low-Density Lipoprotein Receptor-Related Protein-1 Signaling in Angiogenesis [frontiersin.org]
- 10. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 11. biotium.com [biotium.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by ANG1009
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANG1009 is a novel drug conjugate designed to deliver paclitaxel (B517696) across the blood-brain barrier by targeting the low-density lipoprotein receptor-related protein 1 (LRP1).[1][2] Paclitaxel, the active component of this compound, is a potent anti-cancer agent that functions by stabilizing microtubules, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis.[3][4] This application note provides a comprehensive guide to analyzing the cell cycle arrest induced by this compound using flow cytometry with propidium (B1200493) iodide (PI) staining. The protocols and data presented herein, based on the known effects of paclitaxel, serve as a foundational methodology for investigating the cytostatic effects of this compound on cancer cell lines.
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a widely used technique for cell cycle analysis.[5] PI is a fluorescent intercalating agent that binds to DNA.[5] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[5] This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal diploid (2N) DNA content.
-
S phase: Cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.
-
G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and preparing for mitosis.[6]
By treating cancer cells with this compound, it is anticipated that a significant portion of the cell population will accumulate in the G2/M phase, which can be quantified by flow cytometry.
Data Presentation
The following tables summarize quantitative data from flow cytometry analysis of various cancer cell lines treated with paclitaxel, the active agent in this compound. This data illustrates the expected outcome of this compound treatment on cell cycle distribution, demonstrating a significant increase in the G2/M population.
Table 1: Cell Cycle Distribution of PC-3 Prostate Cancer Cells Treated with Paclitaxel [3]
| Treatment Condition | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 55.2 | 30.5 | 14.3 |
| Paclitaxel (10 nM) | 15.8 | 8.2 | 76.0 |
Table 2: Cell Cycle Distribution of AGS Gastric Cancer Cells Treated with Paclitaxel [4]
| Treatment Condition | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 65.3 | 23.1 | 11.6 |
| Paclitaxel (5 nM) | 45.2 | 15.7 | 39.1 |
| Paclitaxel (10 nM) | 20.1 | 10.5 | 69.4 |
Table 3: Cell Cycle Distribution of Human Lung Cancer Cells Treated with Paclitaxel [7]
| Cell Line (p53 status) | Treatment Condition | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| A549 (+/+) | Control | 60 | 25 | 15 | <1 |
| A549 (+/+) | Paclitaxel (0.025 µM) | 22 | 24 | 54 | 28 |
| H1299 (-/-) | Control | 65 | 20 | 15 | <1 |
| H1299 (-/-) | Paclitaxel (0.025 µM) | 35 | 18 | 47 | 28 |
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle arrest induced by this compound using flow cytometry.
I. Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cancer cell line that expresses the LRP1 receptor for optimal this compound uptake. Examples include various glioblastoma, breast, and lung cancer cell lines.
-
Cell Seeding: Seed the cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
II. Cell Harvesting and Fixation
-
Harvesting: After the treatment period, aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Trypsinization: Add trypsin-EDTA to detach the cells from the plate. Once detached, add a complete medium to neutralize the trypsin.
-
Cell Pelleting: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation.
-
Fixation: Resuspend the cell pellet in 1 ml of cold PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol (B145695) dropwise to the cell suspension for fixation.
-
Incubation: Incubate the cells in ethanol at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.
III. Propidium Iodide Staining
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual ethanol.
-
Staining Solution Preparation: Prepare the PI staining solution containing:
-
Propidium Iodide (final concentration 50 µg/ml)
-
RNase A (final concentration 100 µg/ml)
-
Triton X-100 (optional, 0.1% v/v) in PBS.
-
-
Staining: Resuspend the cell pellet in 500 µl of the PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
IV. Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate laser (e.g., 488 nm) and emission filters for PI detection (typically in the red fluorescence channel, ~617 nm).
-
Data Acquisition: Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram. Gate the cell population to exclude debris and doublets. Apply a cell cycle model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualization of Pathways and Workflows
Signaling Pathway of this compound-Induced G2/M Arrest
The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to cell cycle arrest at the G2/M phase.
Caption: this compound signaling pathway leading to G2/M cell cycle arrest.
Experimental Workflow for Flow Cytometry Analysis
The diagram below outlines the key steps in the experimental workflow for analyzing this compound-induced cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
The protocols and information provided in this application note serve as a robust starting point for researchers investigating the effects of this compound on the cell cycle. The primary mechanism of action, driven by the paclitaxel component, is the induction of G2/M phase arrest.[8][9][10] By following the detailed experimental procedures for flow cytometry analysis, researchers can effectively quantify the cytostatic effects of this compound and further elucidate its therapeutic potential. It is important to note that the provided quantitative data is based on studies with paclitaxel and should be confirmed with this compound-specific experiments.
References
- 1. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]
- 2. web.donga.ac.kr [web.donga.ac.kr]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. revvity.com [revvity.com]
- 7. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]
Application Notes and Protocols: Establishing a Stable Cell Line to Study ANG1009 Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANG1009 is a novel drug conjugate currently under investigation for the treatment of various cancers. It consists of three molecules of the chemotherapeutic agent etoposide (B1684455) linked to the peptide Angiopep-2. This design facilitates the transport of etoposide across the blood-brain barrier (BBB) by targeting the low-density lipoprotein receptor-related protein 1 (LRP1), which is overexpressed on both the BBB and certain tumor cells. The cytotoxic mechanism of this compound relies on the action of etoposide, a topoisomerase II inhibitor that induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis.
Despite the promising targeted delivery of this compound, the emergence of drug resistance is a significant clinical challenge that can limit its therapeutic efficacy. Understanding the molecular mechanisms underlying this compound resistance is crucial for the development of strategies to overcome it and improve patient outcomes. This document provides a comprehensive guide for establishing and characterizing a stable this compound-resistant cancer cell line, which can serve as an invaluable in-vitro model to investigate the mechanisms of resistance.
Potential Mechanisms of this compound Resistance
Resistance to this compound can arise from various alterations at different stages of its mechanism of action. Based on its composition and delivery system, potential resistance mechanisms can be broadly categorized as follows:
-
Reduced Drug Uptake:
-
Downregulation or mutation of LRP1: Since this compound relies on LRP1 for cellular entry, a reduction in LRP1 expression or mutations that impair Angiopep-2 binding would significantly decrease the intracellular concentration of the drug.
-
-
Altered Drug Target:
-
Downregulation or mutation of Topoisomerase II: Etoposide, the cytotoxic payload of this compound, targets topoisomerase II. Decreased expression of this enzyme or mutations that reduce its affinity for etoposide can lead to resistance.
-
-
Increased Drug Efflux:
-
Upregulation of ABC transporters: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), can actively pump etoposide out of the cell, thereby reducing its intracellular accumulation and cytotoxicity.
-
-
Other Mechanisms:
-
Alterations in DNA damage response pathways: Enhanced DNA repair mechanisms or defects in apoptotic signaling pathways can allow cancer cells to survive etoposide-induced DNA damage.
-
Changes in cell cycle regulation: Alterations in cell cycle checkpoints can allow cells to bypass the G2/M arrest typically induced by topoisomerase II inhibitors.
-
Experimental Workflow for Establishing and Characterizing an this compound-Resistant Cell Line
The following workflow outlines the key steps to generate and characterize a stable this compound-resistant cell line.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| U87-MG (Parental) | 15.2 ± 2.1 | 1.0 |
| U87-MG/ANG1009-R (Resistant) | 185.6 ± 15.8 | 12.2 |
Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells
Table 2: Hypothetical Protein and Gene Expression Changes in this compound-Resistant Cells
| Target | Method | Fold Change (Resistant vs. Parental) |
| LRP1 | Western Blot | 0.25 |
| LRP1 | qRT-PCR | 0.31 |
| Topoisomerase IIα | Western Blot | 0.45 |
| TOP2A | qRT-PCR | 0.52 |
| P-glycoprotein (ABCB1) | Western Blot | 4.2 |
| ABCB1 | qRT-PCR | 5.8 |
Experimental Protocols
Protocol 1: Establishment of an this compound-Resistant Cell Line by Dose-Escalation
This protocol describes the generation of a resistant cell line by continuous exposure to gradually increasing concentrations of this compound.
1. Initial IC50 Determination: a. Seed the parental cancer cell line (e.g., U87-MG) in a 96-well plate at a density of 5 x 10³ cells/well. b. After 24 hours, treat the cells with a series of dilutions of this compound for 72 hours. c. Determine the cell viability using an MTT assay (see Protocol 2) and calculate the initial IC50 value.
2. Dose-Escalation: a. Culture the parental cells in a T25 flask with complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth). b. When the cells reach 80-90% confluency, subculture them into a new flask with a slightly increased concentration of this compound (e.g., 1.5-2 fold increase). c. If significant cell death occurs, maintain the cells at the current concentration until they recover and resume normal growth. d. Repeat this process of gradually increasing the this compound concentration over several months. e. The resistant cell line is considered established when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
3. Single-Cell Cloning: a. To ensure a homogenous resistant population, perform single-cell cloning of the resistant cell pool by limiting dilution or FACS. b. Expand individual clones and confirm their resistance by determining their IC50 for this compound.
Protocol 2: MTT Cell Viability Assay
This protocol is used to determine the cytotoxicity of this compound.
1. Cell Seeding: a. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
2. Drug Treatment: a. Treat the cells with various concentrations of this compound for 72 hours. Include untreated control wells.
3. MTT Addition: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization: a. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: Western Blot Analysis
This protocol is for analyzing the expression levels of key proteins involved in this compound action and resistance.
1. Protein Extraction: a. Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Transfer: a. Separate 20-30 µg of protein from each sample on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk in TBST for 1 hour. b. Incubate the membrane with primary antibodies against LRP1, Topoisomerase IIα, P-glycoprotein, and a loading control (e.g., β-actin) overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
4. Detection: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for analyzing the gene expression levels of key targets.
1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from parental and resistant cells using a suitable kit. b. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
2. qRT-PCR: a. Perform qRT-PCR using SYBR Green master mix and primers for LRP1, TOP2A, ABCB1, and a housekeeping gene (e.g., GAPDH). b. The reaction conditions should be optimized for each primer set. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
3. Data Analysis: a. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and the parental cell line.
Signaling Pathway and Resistance Mechanisms
The following diagram illustrates the proposed mechanism of this compound action and the potential points where resistance can develop.
Protocol for conjugating etoposide to Angiopep-2 to synthesize ANG1009
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANG1009 is a novel peptide-drug conjugate designed for the targeted delivery of the chemotherapeutic agent etoposide (B1684455) to tumors, particularly those located in the brain. This conjugate consists of three molecules of etoposide covalently linked to one molecule of Angiopep-2, a 19-amino acid peptide that facilitates transport across the blood-brain barrier (BBB). The conjugation strategy employs a cleavable ester bond, allowing for the release of etoposide within the target cells. This document provides a detailed protocol for the synthesis of this compound, based on established scientific literature.
Principle of the Method
The synthesis of this compound is a multi-step process that begins with the chemical modification of etoposide to introduce a linker with a terminal carboxylic acid. This linker, derived from glutaric anhydride (B1165640), provides a reactive site for subsequent conjugation. The activated etoposide derivative is then covalently coupled to the free amino groups of Angiopep-2. Angiopep-2 possesses three primary amino groups available for conjugation: two on the side chains of lysine (B10760008) residues and one at the N-terminus. The final product, this compound, is a conjugate with a 3:1 molar ratio of etoposide to Angiopep-2.
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of this compound, including the yields for the key reaction steps.
| Step | Reaction | Product | Yield (%) |
| 1 | Acetylation of Etoposide | Intermediate 6 (Acetylated Etoposide) | 67% |
| 2 | Glutaric Anhydride Reaction | Intermediate 7 (Etoposide-semiglutarate) | 40% |
| 3 | Conjugation to Angiopep-2 | This compound | 26% |
Experimental Protocols
Materials and Reagents
-
Etoposide
-
Angiopep-2 (TFFYGGSRGKRNNFKTEEY)
-
Glutaric Anhydride
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Pyridine
-
Acetic Anhydride
-
Standard solid-phase peptide synthesis (SPPS) reagents for Angiopep-2 synthesis (if not commercially sourced)
-
Reagents for in situ amide coupling (e.g., HBTU, HOBt, DIEA)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water, HPLC grade
-
Diethyl ether
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Mass spectrometer
-
Lyophilizer
Protocol 1: Synthesis of Etoposide-semiglutarate (Intermediate 7)
This protocol describes the modification of etoposide to introduce a glutaric acid linker.
Step 1: Acetylation of Etoposide (Formation of Intermediate 6)
-
Dissolve etoposide in a suitable solvent such as pyridine.
-
Add acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue (Intermediate 6) by flash chromatography to achieve high purity. A reported yield for this step is 67%.
Step 2: Reaction with Glutaric Anhydride (Formation of Intermediate 7)
-
Dissolve the acetylated etoposide (Intermediate 6) in a dry, aprotic solvent such as dichloromethane (DCM).
-
Add 4-Dimethylaminopyridine (DMAP) and glutaric anhydride to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by HPLC.
-
The reaction will primarily yield the desired 2''-O-semiglutarate ester (Intermediate 7). A regioisomer at the 3'' position may also be formed as a minor byproduct.
-
Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents.
-
Purify the crude product by flash chromatography to isolate Intermediate 7. The reported yield for this step is approximately 40%.
Protocol 2: Synthesis of this compound
This protocol details the conjugation of the etoposide-semiglutarate (Intermediate 7) to Angiopep-2.
Step 1: Angiopep-2 Preparation
-
Synthesize Angiopep-2 using standard Fmoc-based solid-phase peptide synthesis (SPPS) or procure commercially.
-
Ensure the peptide is of high purity (>95%) as determined by analytical HPLC and mass spectrometry.
-
The peptide should be in its free amine form. If it is stored as a salt (e.g., TFA salt), it may need to be neutralized prior to conjugation.
Step 2: In Situ Conjugation of Intermediate 7 to Angiopep-2
-
Dissolve the purified etoposide-semiglutarate (Intermediate 7) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF).
-
Activate the carboxylic acid group of Intermediate 7 using a standard amide coupling reagent system. A common system is HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a tertiary amine base such as DIEA (N,N-Diisopropylethylamine).
-
In a separate vessel, dissolve Angiopep-2 in DMF.
-
Add the activated Intermediate 7 solution to the Angiopep-2 solution.
-
Allow the reaction to proceed at room temperature with stirring. The reaction progress can be monitored by analytical HPLC-MS by observing the appearance of the desired conjugate mass and the disappearance of the starting peptide mass.
-
The stoichiometry should be adjusted to favor the conjugation of three etoposide moieties to one Angiopep-2 peptide.
Step 3: Purification of this compound
-
Once the reaction is complete, acidify the reaction mixture with a dilute solution of trifluoroacetic acid (TFA) in water to stop the reaction and precipitate the crude product.
-
Isolate the crude this compound conjugate by precipitation with cold diethyl ether, followed by centrifugation and decantation of the supernatant.
-
Purify the crude conjugate using preparative reverse-phase HPLC (RP-HPLC). A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure this compound, as confirmed by analytical HPLC and mass spectrometry.
-
Combine the pure fractions and lyophilize to obtain this compound as a white, fluffy powder. The reported yield for the final conjugation and purification step is 26%.
Mandatory Visualizations
Application Note & Protocol: In Vitro Blood-Brain Barrier Model for Testing ANG1009 Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a formidable obstacle in central nervous system (CNS) drug development, preventing the vast majority of potential therapeutics from reaching their intended targets within the brain.[1] ANG1009 is a novel chemotherapeutic agent designed to overcome this challenge for the treatment of brain cancers.[2][3] It consists of three molecules of the cytotoxic drug etoposide (B1684455) conjugated to Angiopep-2, a 19-amino acid peptide engineered to traverse the BBB.[2][4] The transport mechanism relies on receptor-mediated transcytosis via the low-density lipoprotein receptor-related protein 1 (LRP-1), which is expressed on the surface of brain microvascular endothelial cells.[2][5][6]
This application note provides a comprehensive protocol for assessing the permeability of this compound across a physiologically relevant in vitro BBB model. The model utilizes a co-culture of brain endothelial cells, astrocytes, and pericytes to closely mimic the cellular organization of the neurovascular unit in vivo.[7][8][9] Evaluating the transport of this compound with this system allows for the quantification of its enhanced brain-penetrating capabilities compared to its parent drug, etoposide.
Signaling Pathway: LRP-1 Mediated Transcytosis of this compound
The primary mechanism for this compound to cross the BBB is through its Angiopep-2 moiety binding to the LRP-1 receptor on the luminal surface of brain endothelial cells, triggering endocytosis. The drug-receptor complex is then transported across the cell and released into the brain parenchyma on the abluminal side.
References
- 1. medical.researchfloor.org [medical.researchfloor.org]
- 2. richardbeliveau.org [richardbeliveau.org]
- 3. New Angiopep-modified doxorubicin (ANG1007) and etoposide (this compound) chemotherapeutics with increased brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Angiopep2-PAPTP Construct Overcomes the Blood-Brain Barrier. New Perspectives against Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The targeted delivery of anticancer drugs to brain glioma by PEGylated oxidized multi-walled carbon nanotubes modified with angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Triple Culture Model of the Blood-Brain Barrier Using Porcine Brain Endothelial cells, Astrocytes and Pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Triple Culture Model of the Blood-Brain Barrier Using Porcine Brain Endothelial cells, Astrocytes and Pericytes | PLOS One [journals.plos.org]
- 9. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of ANG1009 in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with ANG1009 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
This compound is a peptide-drug conjugate under development for the treatment of primary and secondary brain cancers.[1][2] It consists of three molecules of the chemotherapeutic agent etoposide (B1684455) covalently linked to Angiopep-2.[1][2][3] Angiopep-2 is a 19-amino acid peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP1) to facilitate transport across the blood-brain barrier (BBB).[1][2][4]
Q2: Why does this compound exhibit poor solubility in aqueous solutions?
The poor aqueous solubility of this compound is primarily attributed to the hydrophobic nature of its etoposide moieties.[1] Etoposide, a derivative of the taxane (B156437) family of compounds, is known to be poorly soluble in water.[5][6][7] While the Angiopep-2 peptide component is generally more hydrophilic, the overall solubility of the conjugate in aqueous media is significantly influenced by the hydrophobic drug molecules.
Q3: What are the initial recommended solvents for preparing a stock solution of this compound?
For initial solubilization, it is recommended to use a small amount of an organic solvent to create a concentrated stock solution. The preferred organic solvents for peptide-drug conjugates are dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[8][9] It is crucial to start with a minimal volume of the organic solvent to fully dissolve the this compound, and then gradually add your aqueous buffer of choice to the desired final concentration.
Q4: Can I heat or sonicate my this compound solution to improve solubility?
Yes, gentle heating and sonication can be employed to aid in the dissolution of this compound.[8][9][10]
-
Heating: Gentle warming of the solution (e.g., to 37°C) can help overcome the energy barrier for dissolution.[8][10] However, prolonged or excessive heating should be avoided to prevent potential degradation of the peptide or the drug conjugate.
-
Sonication: Using a sonication bath can help break down aggregates and enhance the dissolution process.[8][9]
It is advisable to visually inspect the solution after these treatments to ensure that the compound has fully dissolved and no particulates are visible.
Q5: How does pH affect the solubility of this compound?
The pH of the aqueous solution can significantly impact the solubility of this compound, primarily by altering the net charge of the Angiopep-2 peptide.[10][11] The solubility of a peptide is generally lowest at its isoelectric point (pI), where the net charge is zero.[11] To improve solubility, it is recommended to adjust the pH of the buffer to be at least one or two units away from the pI of Angiopep-2. The theoretical pI of Angiopep-2 can be calculated based on its amino acid sequence. For basic peptides (net positive charge), a slightly acidic buffer may improve solubility, while for acidic peptides (net negative charge), a slightly basic buffer may be more effective.[12]
Troubleshooting Guide
Problem 1: My this compound powder is not dissolving in my aqueous buffer.
-
Cause: Direct dissolution of a hydrophobic peptide-drug conjugate like this compound in an aqueous buffer is often challenging.
-
Solution:
Problem 2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium.
-
Cause: This phenomenon, known as "crashing out," occurs when the concentration of the organic solvent is rapidly decreased, leading to a supersaturated and unstable aqueous solution of the hydrophobic compound.[13]
-
Solutions:
-
Optimize the Final DMSO Concentration: Try to keep the final concentration of DMSO in your experimental medium as low as possible, ideally below 1% (v/v), as higher concentrations can have cytotoxic effects in cell-based assays.[12]
-
Use of Co-solvents: Consider adding a small percentage of a water-miscible co-solvent, such as polyethylene (B3416737) glycol (PEG) or glycerol, to your final aqueous buffer to increase the solubility of this compound.[13]
-
Employ Surfactants: In some cases, the addition of a non-ionic surfactant at a concentration below its critical micelle concentration can aid in solubilization.
-
Problem 3: I observe a gel-like formation in my this compound solution.
-
Cause: Gel formation can occur due to extensive intermolecular hydrogen bonding, especially with peptides containing certain amino acids.[8]
-
Solution:
-
Initial Dissolution in a Strong Organic Solvent: Dissolve the this compound in a small volume of a strong organic solvent like DMSO or DMF before slowly diluting with the aqueous buffer.[8]
-
pH Adjustment: Adjusting the pH of the solution away from the isoelectric point of the Angiopep-2 peptide can help disrupt the intermolecular interactions leading to gel formation.[8]
-
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solution Preparation
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 1-10 mg/mL | Use minimal volume for complete dissolution. |
| DMF | 1-10 mg/mL | An alternative to DMSO, especially if cysteine residues are present. |
Table 2: Troubleshooting Summary for Poor this compound Solubility
| Issue | Potential Cause | Recommended Action |
| Powder won't dissolve | High hydrophobicity | Prepare a stock solution in DMSO or DMF first. |
| Precipitation upon dilution | "Crashing out" of solution | Lower the final organic solvent concentration; use co-solvents. |
| Gel formation | Intermolecular hydrogen bonding | Dissolve in a strong organic solvent first; adjust pH. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO
-
Weigh out 1 mg of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Gently vortex the tube for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution for In Vitro Cell-Based Assays
-
Thaw an aliquot of the 1 mg/mL this compound stock solution in DMSO.
-
For a final concentration of 1 µg/mL in a total volume of 1 mL of cell culture medium, add 1 µL of the stock solution to 999 µL of the pre-warmed cell culture medium.
-
Immediately and gently vortex the diluted solution to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation before adding it to the cells.
Visualizations
Caption: this compound mechanism of action.
Caption: Experimental workflow for solubilizing this compound.
Caption: Troubleshooting decision tree for this compound solubility.
References
- 1. New Angiopep-modified doxorubicin (ANG1007) and etoposide (this compound) chemotherapeutics with increased brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Figure 1 from New Angiopep-modified doxorubicin (ANG1007) and etoposide (this compound) chemotherapeutics with increased brain penetration. | Semantic Scholar [semanticscholar.org]
- 4. richardbeliveau.org [richardbeliveau.org]
- 5. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jpt.com [jpt.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 12. biocat.com [biocat.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in ANG1009 Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ANG1009 in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and its mechanism of action?
This compound is a novel chemotherapeutic agent designed for the treatment of brain cancers. It is a peptide-drug conjugate consisting of three molecules of the cytotoxic drug etoposide (B1684455) linked to Angiopep-2, a 19-amino acid peptide.[1][2] This peptide allows this compound to cross the blood-brain barrier (BBB) by targeting the low-density lipoprotein receptor-related protein 1 (LRP-1), which is overexpressed on brain capillary endothelial cells and various cancer cells.[3][4] The cytotoxic mechanism of this compound is attributed to its etoposide payload, which inhibits topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis, primarily during the G2 and S phases of the cell cycle.[5]
Q2: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values in this compound cytotoxicity assays can stem from several factors, ranging from technical variability to the biological complexities of this peptide-drug conjugate. Here are some common causes and troubleshooting steps:
-
LRP-1 Receptor Expression Variability: The uptake of this compound is dependent on the expression of the LRP-1 receptor on the cell surface.[3][4] The expression of LRP-1 can vary significantly between different cancer cell lines and even within the same cell line at different passages or culture conditions.
-
Troubleshooting:
-
Characterize LRP-1 Expression: Before conducting cytotoxicity assays, verify the LRP-1 expression level in your target cell line using techniques like Western blot, flow cytometry, or qPCR.
-
Use Low Passage Number Cells: Cell lines can lose receptor expression over time in culture. Use cells with a low passage number to ensure consistent LRP-1 expression.
-
Standardize Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum concentration, and cell density, as these can influence receptor expression.
-
-
-
Cell Seeding and Density: Uneven cell distribution in the microplate wells is a primary source of variability in cytotoxicity assays.
-
Troubleshooting:
-
Ensure Homogeneous Cell Suspension: Gently pipette the cell suspension up and down multiple times before and during plating to prevent cell clumping.
-
Optimize Seeding Density: Determine the optimal seeding density for your cell line to ensure cells are in the logarithmic growth phase during the assay. Suggested densities can range from 1,000 to 100,000 cells per well in a 96-well plate.
-
-
-
Pipetting Accuracy: Small inaccuracies in pipetting volumes of this compound or assay reagents can lead to significant errors in the final concentrations and, consequently, the IC50 values.
-
Troubleshooting:
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.
-
Use Proper Technique: Use appropriate pipetting techniques, such as reverse pipetting for viscous solutions, and ensure thorough mixing at each dilution step.
-
-
-
This compound Stability and Solubility: Peptide-drug conjugates can be susceptible to degradation or aggregation in cell culture media.
-
Troubleshooting:
-
Freshly Prepare Solutions: Prepare this compound dilutions fresh for each experiment from a frozen stock.
-
Check for Precipitation: Visually inspect the wells for any signs of drug precipitation, especially at higher concentrations.
-
Consider Stability in Media: While specific data on this compound stability is limited, peptides can be degraded by proteases present in serum. If inconsistent results persist, consider reducing the serum concentration during the drug incubation period, if compatible with your cell line's health.
-
-
-
Assay-Specific Interferences (e.g., MTT Assay): The colorimetric MTT assay measures metabolic activity, which can be influenced by the tested compound. Although direct interference by etoposide is not widely reported, other components of drug conjugates have been shown to interfere with MTT assays.
-
Troubleshooting:
-
Include Proper Controls: Always include "no-cell" controls with this compound to check for any direct reduction of the MTT reagent by the compound.
-
Consider Alternative Assays: If interference is suspected, consider using an alternative cytotoxicity assay that measures a different endpoint, such as a lactate (B86563) dehydrogenase (LDH) release assay (measuring membrane integrity) or a CellTiter-Glo® Luminescent Cell Viability Assay (measuring ATP levels).
-
-
Q3: Why do I observe low cytotoxicity even at high concentrations of this compound?
Several factors could contribute to an underestimation of cytotoxicity:
-
Low LRP-1 Expression: As mentioned, if your cell line has low or no LRP-1 expression, the uptake of this compound will be minimal, resulting in reduced cytotoxic effect.
-
Sub-optimal Cell Health: Cells that are not in a healthy, exponential growth phase may be less susceptible to the effects of cytotoxic agents. Ensure you are using cells with high viability (>95%).
-
Incorrect Drug Concentration: Double-check all calculations for your serial dilutions to ensure the final concentrations in the wells are accurate.
-
Short Incubation Time: The cytotoxic effects of etoposide, and therefore this compound, are often cell cycle-dependent and may require a longer incubation period to become apparent. Consider extending the incubation time (e.g., 48 or 72 hours).
Q4: I am observing high variability between replicate wells. What should I do?
High variability is a common issue and can often be addressed by refining your experimental technique:
-
Improve Cell Seeding Technique: As detailed in Q2, ensure a homogenous cell suspension and consistent seeding in each well.
-
Minimize Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and drug concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.
-
Ensure Complete Solubilization of Formazan (B1609692) Crystals (MTT Assay): If using an MTT assay, incomplete dissolution of the purple formazan crystals will lead to inaccurate and variable absorbance readings. After adding the solubilization solution (e.g., DMSO or a specialized solubilizing agent), place the plate on a shaker for at least 10-15 minutes to ensure complete dissolution.
Data Presentation
Comparative IC50 Values of Etoposide in Various Cancer Cell Lines
Disclaimer: The following table provides a summary of published IC50 values for etoposide, the cytotoxic component of this compound. While studies suggest this compound has a similar in vitro potency to etoposide, the actual IC50 values for this compound in these specific cell lines may vary and should be determined experimentally.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Type | Reference |
| U87 | Glioblastoma | ~5 | Not Specified | Not Specified | [5] |
| ~6.5 | Not Specified | Not Specified | [5] | ||
| A549 | Lung Carcinoma | 139.54 ± 7.05 | Not Specified | Not Specified | [6] |
| 3.49 | 72 | MTT | [7] | ||
| 48.67 (µg/mL) | 24 | CCK-8 | [8] | ||
| HT-29 | Colon Adenocarcinoma | 0.73 | 96 | SRB | [9] |
| 31.6 | 72 | MTT | [9] | ||
| MDA-MB-231 | Breast Adenocarcinoma | 200 | 48 | Not Specified | [10] |
Experimental Protocols
Standard Protocol for this compound Cytotoxicity Assay (MTT-based)
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Prepare a single-cell suspension in complete culture medium.
-
Seed the cells into a 96-well plate at the predetermined optimal density.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: this compound mechanism of action.
Experimental Workflow for Cytotoxicity Assay
Caption: General workflow for an this compound cytotoxicity assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inconsistent this compound results.
References
- 1. New Angiopep-modified doxorubicin (ANG1007) and etoposide (this compound) chemotherapeutics with increased brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of the Drug Position on Bioactivity in Angiopep-2—Daunomycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced anti-tumor efficacy of low dose etoposide with oncolytic herpes simplex virus in human glioblastoma stem cell xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. netjournals.org [netjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce ANG1009-induced toxicity in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ANG1009 in animal models. The information provided is based on the known pharmacology of this compound's components and general principles of peptide-drug conjugate toxicology, as specific preclinical safety data for this compound is not extensively available in the public domain.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Question 1: What are the expected signs of toxicity in animals treated with this compound and how should I monitor for them?
Answer:
Given that this compound is a conjugate of etoposide (B1684455), the observed toxicities are likely to be related to the known side effects of etoposide. Etoposide is a topoisomerase II inhibitor that can affect rapidly dividing cells.[1] Therefore, researchers should monitor for the following signs of toxicity:
-
General Clinical Signs:
-
Weight loss
-
Reduced food and water intake
-
Lethargy and hunched posture
-
Ruffled fur
-
Diarrhea or other gastrointestinal disturbances
-
-
Hematological Toxicity: Etoposide is known to cause myelosuppression.
-
Monitoring: Conduct complete blood counts (CBCs) at baseline and at regular intervals post-treatment. Key parameters to monitor include:
-
White blood cell (WBC) counts (especially neutrophils)
-
Red blood cell (RBC) counts
-
Platelet counts
-
Hemoglobin and hematocrit
-
-
-
Renal and Hepatic Toxicity: Although less common with etoposide compared to other chemotherapeutics, it is prudent to monitor organ function.
-
Monitoring: Perform serum biochemistry analysis at baseline and at study endpoint. Key parameters include:
-
Renal: Blood urea (B33335) nitrogen (BUN), creatinine
-
Hepatic: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), bilirubin
-
-
-
Reproductive Toxicity: Etoposide has been shown to affect reproductive tissues.[1]
-
Monitoring: For long-term studies, histopathological examination of reproductive organs (testes, ovaries) is recommended.
-
Experimental Protocol: General Toxicity Monitoring in Rodents
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the start of the experiment.
-
Baseline Data Collection: Before the first dose of this compound, record the body weight and collect blood samples for baseline CBC and serum biochemistry.
-
Dosing: Administer this compound as per the experimental plan.
-
Daily Clinical Observations: Observe each animal daily for the clinical signs listed above. Use a scoring system to quantify the severity of any observed signs.
-
Body Weight Measurement: Record body weights at least three times per week.
-
Interim Blood Collection: Depending on the study duration, collect blood samples at one or more interim time points to monitor for hematological and biochemical changes.
-
Endpoint Data Collection: At the end of the study, collect terminal blood samples and perform a complete necropsy. Collect major organs for histopathological analysis.
Question 2: My animals are experiencing severe weight loss and lethargy after this compound administration. What are the potential causes and what steps can I take?
Answer:
Severe weight loss and lethargy are common signs of systemic toxicity. The primary cause is likely the cytotoxic effect of the etoposide payload on rapidly dividing cells in the gastrointestinal tract and hematopoietic system.
Potential Mitigation Strategies:
-
Dose Reduction: This is the most straightforward approach. If the observed toxicity is at the higher end of your dose-response curve, consider reducing the dose in subsequent cohorts.
-
Fractionated Dosing: Instead of a single high dose, consider administering the total dose in smaller, more frequent injections. This can help to reduce peak plasma concentrations of the cytotoxic payload and allow for recovery between doses.
-
Supportive Care:
-
Provide nutritional supplements (e.g., high-calorie palatable food) to counteract weight loss.
-
Administer subcutaneous fluids to prevent dehydration, especially if diarrhea is present.
-
Ensure easy access to food and water.
-
-
Concomitant Medication:
-
The use of anti-nausea and anti-diarrheal medications may be considered, but their potential interaction with this compound should be evaluated.
-
The use of hematopoietic growth factors (e.g., G-CSF) could be explored to mitigate myelosuppression, a known side effect of etoposide.
-
Logical Relationship: Troubleshooting Weight Loss and Lethargy
Caption: Troubleshooting severe weight loss and lethargy in animals treated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced toxicity?
A1: this compound is a peptide-drug conjugate composed of Angiopep-2 and three molecules of the cytotoxic drug, etoposide.[2] The toxicity of this compound is primarily attributed to its etoposide payload. Etoposide is a topoisomerase II inhibitor, which leads to DNA damage and apoptosis in rapidly dividing cells.[1]
Angiopep-2 targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is expressed on the blood-brain barrier and also on various other cell types, including some normal tissues. This can lead to two types of toxicity:
-
On-target, off-tumor toxicity: this compound may bind to LRP1 on healthy cells, leading to their damage.
-
Off-target toxicity: Premature cleavage of the linker and release of etoposide in circulation can lead to systemic toxicity, similar to that of conventional chemotherapy.
Signaling Pathway: this compound Mechanism and Potential Toxicity
Caption: Mechanism of this compound action and potential pathways to toxicity.
Q2: Are there any known dose-limiting toxicities (DLTs) for this compound in animal models?
A2: Specific public data on the dose-limiting toxicities of this compound in preclinical animal models is limited. However, based on the known profile of etoposide, the DLTs are likely to be hematological in nature, specifically neutropenia and thrombocytopenia. High doses may also lead to severe gastrointestinal toxicity.
Q3: How can I design my study to minimize toxicity while maintaining efficacy?
A3: A well-designed study is crucial for balancing efficacy and toxicity.
-
Dose-Range Finding Study: Conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD). This involves administering escalating doses of this compound to small groups of animals and closely monitoring for signs of toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform PK/PD studies to understand the relationship between drug exposure, target engagement, and toxic effects. This can help in optimizing the dosing schedule.
-
Staggered Dosing in Combination Studies: If using this compound in combination with other therapies, consider a staggered dosing schedule to avoid overlapping toxicities.
Experimental Workflow: In Vivo Toxicity Study Design
Caption: A typical experimental workflow for an in vivo toxicity study of this compound.
Quantitative Data Summary
As specific quantitative toxicity data for this compound is not publicly available, the following table summarizes the reported toxicity of etoposide in common animal models. This data should be used as a general guide, and the toxicity of this compound may differ due to its targeted delivery and conjugation.
Table 1: Summary of Etoposide-Induced Toxicities in Animal Models
| Animal Model | Route of Administration | Observed Toxicities | Reference |
| Mouse | Intravenous | Myelosuppression, reproductive toxicity, weight loss | Based on general toxicology literature. |
| Rat | Intravenous | Myelosuppression, renal and hepatic toxicity (at high doses) | Based on general toxicology literature. |
| Dog | Intravenous | Gastrointestinal toxicity (vomiting, diarrhea), myelosuppression | Based on general toxicology literature. |
Disclaimer: This table provides a general overview of etoposide toxicity. The actual toxicity profile of this compound may vary. Researchers should establish the specific toxicity profile of this compound in their chosen animal model.
References
ANG1009 Technical Support Center: Preventing Degradation in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ANG1009 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity or inconsistent results | Peptide Degradation: The Angiopep-2 peptide component of this compound is susceptible to enzymatic degradation by proteases present in serum or cell culture media.[1][2] | - Use a protease inhibitor cocktail in your experimental buffers. - Minimize the exposure time of this compound to biological fluids. - Consider using serum-free media if your experimental design allows. |
| Etoposide (B1684455) Hydrolysis: The etoposide component can undergo hydrolysis, particularly at non-optimal pH. Etoposide is most stable around pH 5.0.[3] | - Maintain the pH of your stock solutions and experimental buffers around 5.0. - Avoid highly acidic or alkaline conditions. | |
| Oxidation: The Angiopep-2 peptide contains amino acids that can be susceptible to oxidation. | - Prepare solutions using degassed buffers. - Store stock solutions under an inert gas (e.g., argon or nitrogen). | |
| Repeated Freeze-Thaw Cycles: Frequent changes in temperature can lead to aggregation and degradation of the peptide-drug conjugate. | - Aliquot this compound into single-use volumes upon receipt to avoid multiple freeze-thaw cycles. | |
| Precipitation of this compound in solution | Poor Solubility: this compound may have limited solubility in certain aqueous buffers. | - this compound is reported to be soluble in dextrose 5% in water (D5W). - For other buffer systems, perform a solubility test before preparing large volumes. - If necessary, a small amount of a co-solvent like DMSO may be used, but its compatibility with the experimental system must be verified. |
| Aggregation: High concentrations or inappropriate buffer conditions can lead to the formation of aggregates. | - Prepare solutions at the lowest effective concentration for your experiment. - Visually inspect solutions for any signs of precipitation or cloudiness before use. | |
| Variability between experimental replicates | Inaccurate Concentration: The actual concentration of active this compound may vary due to degradation during storage or handling. | - Prepare fresh dilutions from a properly stored stock solution for each experiment. - Use a validated method, such as HPLC, to confirm the concentration of your stock solution periodically. |
Frequently Asked Questions (FAQs)
1. What is the optimal storage condition for this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture. Once reconstituted, stock solutions should be aliquoted into single-use vials and stored at -80°C to minimize freeze-thaw cycles. For short-term storage of a few days, refrigerated conditions (2-8°C) may be acceptable, but stability should be verified for your specific buffer conditions.
2. What is the recommended solvent for reconstituting this compound?
Based on available information, this compound is soluble in dextrose 5% in water (D5W). For other experimental buffers, it is crucial to perform solubility and stability tests. The Angiopep-2 peptide component is soluble in water.
3. How does pH affect the stability of this compound?
The stability of this compound is pH-dependent, primarily due to the etoposide component. Etoposide exhibits maximal stability at a pH of approximately 5.0.[3] Both acidic and alkaline conditions can accelerate its hydrolysis. The Angiopep-2 peptide itself can also be affected by extreme pH values, which can lead to hydrolysis of peptide bonds.
4. Is this compound sensitive to light?
5. How can I assess the stability of my this compound solution?
High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the stability of this compound. By comparing the chromatogram of a stored sample to that of a freshly prepared standard, you can identify and quantify any degradation products that may have formed. A decrease in the peak area of the intact this compound and the appearance of new peaks are indicative of degradation.
Quantitative Data Summary
The following table summarizes the stability of etoposide, a key component of this compound, under different conditions. This data can be used as a proxy to infer the chemical stability of the etoposide moiety in this compound.
| Condition | Formulation | Metric | Value |
| Temperature | |||
| 25°C | Aqueous Solution | Shelf life (t90%) | 9.5 days[3] |
| Lipid Emulsion | Shelf life (t90%) | 47 days[3] | |
| 4°C | Lipid Emulsion | Shelf life (t90%) | 427 days[3] |
| pH (at 80°C) | |||
| 5.0 | Aqueous Solution | Half-life | 38.6 minutes[3] |
| Lipid Emulsion | Half-life | 54.7 hours[3] |
This data is for etoposide and should be used as a guideline. The stability of this compound may differ due to the conjugation with Angiopep-2.
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Lyophilized this compound
-
Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.
-
Reconstitute the peptide-drug conjugate using sterile, chilled (4°C) dextrose 5% in water (D5W) or another validated buffer to the desired stock concentration.
-
Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking or vortexing to prevent aggregation.
-
Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Flash-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen and store them at -80°C.
Protocol 2: Workflow for Assessing this compound Stability
This protocol outlines a general workflow to monitor the stability of this compound in a specific experimental buffer.
-
Preparation: Reconstitute this compound as described in Protocol 1 to create a fresh stock solution. Dilute a portion of this stock solution in your experimental buffer to the final working concentration.
-
Time Zero Analysis: Immediately analyze an aliquot of the working solution using a validated HPLC method. This will serve as your baseline (T=0) reference.
-
Incubation: Incubate the remaining working solution under your experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the intact this compound at each time point to the T=0 sample. A decrease in the peak area indicates degradation. The appearance of new peaks should also be noted as potential degradation products.
-
Calculation: Calculate the percentage of remaining intact this compound at each time point.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: LRP1-mediated transcytosis pathway of this compound across the blood-brain barrier.
Caption: Experimental workflow for assessing the stability of this compound.
References
Improving the signal-to-noise ratio in ANG1009 imaging studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their imaging studies with ANG1009 and improve the signal-to-noise ratio (SNR).
Troubleshooting Guide: Improving Signal-to-Noise Ratio
Low signal-to-noise ratio can obscure meaningful data in your imaging experiments. The following guide addresses common issues and provides actionable solutions to enhance the quality of your this compound imaging results.
Issue 1: Weak Fluorescent Signal
A faint signal from your this compound conjugate can be a primary contributor to poor SNR.
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal this compound Concentration | Perform a concentration titration study to determine the optimal concentration of the this compound imaging conjugate for your specific cell line or animal model. | Increased target-specific signal without a proportional increase in background. |
| Inefficient LRP-1 Receptor Binding | Ensure that the cells or tissues being imaged express sufficient levels of the Low-Density Lipoprotein Receptor-related Protein 1 (LRP-1).[1][2] Pre-treat with agents that may upregulate LRP-1 expression, if applicable to your model. | Enhanced receptor-mediated uptake of this compound, leading to a stronger localized signal. |
| Photobleaching | Reduce the intensity and duration of the excitation light. Use an anti-fade mounting medium for fixed samples. | Preservation of the fluorescent signal over the imaging period. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are optimally matched to the spectral properties of the fluorophore conjugated to this compound. | Maximized collection of emitted photons from the this compound conjugate. |
Issue 2: High Background Noise
Excessive background fluorescence can mask the true signal from your this compound conjugate.
| Potential Cause | Recommended Solution | Expected Outcome |
| Autofluorescence | Image a control sample that has not been treated with the this compound conjugate to assess the level of endogenous autofluorescence. If high, consider using a fluorophore with emission in the far-red or near-infrared spectrum. | Reduction of background signal originating from the biological sample itself. |
| Non-Specific Binding | Increase the number and duration of washing steps after incubation with the this compound conjugate. Include a blocking step (e.g., with bovine serum albumin) before adding the conjugate. | Minimized off-target binding of the this compound conjugate, leading to a cleaner background. |
| Contaminated Reagents or Media | Use fresh, high-quality reagents and imaging media. Phenol (B47542) red-free media is recommended for live-cell imaging as phenol red is fluorescent. | Elimination of extraneous sources of fluorescence. |
| Detector Noise | For cooled cameras, ensure the detector is at its optimal operating temperature to reduce dark current noise.[3] Adjust camera gain and exposure time settings to find a balance that maximizes signal without amplifying noise. | Lowered electronic noise from the imaging hardware. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a drug conjugate that leverages the Angiopep-2 peptide to transport a payload across the blood-brain barrier (BBB).[1][2] Angiopep-2 binds to the LRP-1 receptor, which is present on the surface of brain endothelial cells, and facilitates the transport of the conjugate into the brain via receptor-mediated transcytosis.[1][2] The original this compound carries three molecules of the chemotherapy drug etoposide (B1684455).[1][2] For imaging studies, it is presumed that this compound is conjugated to a suitable fluorescent probe.
Q2: How can I confirm that the signal I am observing is specific to this compound uptake?
A2: To validate the specificity of your signal, you should include the following controls in your experiment:
-
Unlabeled Control: An image of your cells or tissue without the addition of the fluorescently labeled this compound to assess autofluorescence.
-
Competition Assay: Co-incubate your sample with an excess of unlabeled Angiopep-2 peptide along with the fluorescently labeled this compound. A significant reduction in the fluorescent signal would indicate that the uptake is specific to the LRP-1 receptor.
-
Scrambled Peptide Control: Use a fluorescently labeled peptide with a scrambled amino acid sequence that does not bind to the LRP-1 receptor. This control should show minimal uptake.
Q3: What are the key steps in an experimental protocol for in vitro imaging with a fluorescent this compound conjugate?
A3: A general protocol for in vitro imaging would include the following key steps:
-
Cell Culture: Plate your cells of interest on a suitable imaging dish or slide.
-
Blocking (Optional): Incubate the cells with a blocking buffer to reduce non-specific binding.
-
Incubation: Add the fluorescently labeled this compound conjugate to the cell culture medium at the predetermined optimal concentration.
-
Washing: Gently wash the cells multiple times with a suitable buffer (e.g., PBS) to remove any unbound conjugate.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
Q4: Can I use this compound for in vivo imaging?
A4: Yes, the Angiopep-2 peptide in this compound is designed to facilitate transport across the blood-brain barrier, making it suitable for in vivo imaging of the central nervous system.[1][2] However, in vivo imaging presents additional challenges such as light scattering and tissue penetration. The use of fluorophores in the near-infrared (NIR) spectrum is highly recommended for in vivo applications to improve signal penetration and reduce autofluorescence.
Visualizing Key Processes
To aid in understanding the mechanisms and workflows involved in this compound imaging, the following diagrams are provided.
Caption: LRP-1 mediated uptake of this compound across the blood-brain barrier.
Caption: A typical experimental workflow for in vitro this compound imaging.
Caption: A logical flowchart for troubleshooting low signal-to-noise ratio.
References
Troubleshooting low yield in the synthesis of ANG1009
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of ANG1009, a peptide-drug conjugate composed of the 19-mer peptide Angiopep-2 and three molecules of the chemotherapeutic agent etoposide (B1684455).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to navigate common challenges and optimize the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the composition and structure of this compound?
A1: this compound is a novel chemotherapeutic agent designed for improved brain penetration.[1][2][3] It consists of three molecules of the topoisomerase II inhibitor, etoposide, covalently linked to Angiopep-2. Angiopep-2 is a 19-amino acid peptide (sequence: TFFYGGSRGKRNNFKTEEY) that facilitates transport across the blood-brain barrier by targeting the low-density lipoprotein receptor-related protein 1 (LRP1).[4]
Q2: What are the major stages in the synthesis of this compound where yield loss can occur?
A2: The synthesis of this compound can be broadly divided into three critical stages, each with the potential for yield loss:
-
Solid-Phase Peptide Synthesis (SPPS) of Angiopep-2: Inefficiencies in amino acid coupling and peptide cleavage from the resin can reduce the yield of the peptide backbone.[5][6]
-
Conjugation of Etoposide to Angiopep-2: Incomplete or side reactions during the attachment of the three etoposide molecules to the peptide are a primary source of low yield.[7][8]
-
Purification of this compound: The final purification step, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), is essential for isolating the desired product but can lead to significant product loss, especially when dealing with complex mixtures.[7][9][10]
Q3: What analytical techniques are recommended for characterizing this compound and its intermediates?
A3: A combination of analytical methods is crucial for monitoring the synthesis and ensuring the quality of the final product. Recommended techniques include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude peptide, monitor the progress of the conjugation reaction, and confirm the purity of the final this compound product.[1]
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized Angiopep-2 peptide and the final this compound conjugate, confirming the attachment of three etoposide molecules.[1]
-
Amino Acid Analysis: To confirm the amino acid composition and quantify the peptide.[11]
Troubleshooting Guide for Low Yield in this compound Synthesis
This guide is structured in a question-and-answer format to address specific issues you may encounter during the synthesis of this compound.
Stage 1: Solid-Phase Peptide Synthesis (SPPS) of Angiopep-2
Q1: The overall yield of the Angiopep-2 peptide after cleavage is low. What are the potential causes and solutions?
A1: Low peptide yield can stem from several factors during SPPS. The primary areas to investigate are incomplete Fmoc deprotection, inefficient amino acid coupling, and peptide aggregation.
-
Incomplete Fmoc Deprotection: If the N-terminal Fmoc group is not completely removed at each step, chain elongation will be terminated, leading to truncated peptide sequences.[11]
-
Solution: Ensure a sufficient volume of fresh 20% piperidine (B6355638) in DMF is used for deprotection. For difficult sequences, increasing the deprotection time or performing a second deprotection step may be beneficial. Monitoring the deprotection via UV-Vis spectroscopy of the dibenzofulvene-piperidine adduct can help quantify the efficiency.
-
-
Inefficient Amino Acid Coupling: Failure to achieve complete coupling at each step results in deletion sequences.
-
Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues present in Angiopep-2, can aggregate on the resin, hindering reagent access.[13]
-
Solution: Synthesizing at an elevated temperature (up to 60°C) can disrupt secondary structures and improve solvation. Using alternative solvents like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts may also reduce aggregation.[12][13] For particularly difficult sequences, the incorporation of pseudoproline dipeptides can be considered to disrupt aggregation.[12]
-
Q2: Analytical HPLC of the crude Angiopep-2 shows multiple peaks close to the main product. What could be the cause?
A2: This often indicates the presence of deletion sequences or byproducts from side reactions during synthesis or cleavage.
-
Cause: Inefficient coupling or deprotection steps are the most likely culprits for deletion sequences.[11] Side reactions, such as aspartimide formation, can also occur.[5]
-
Solution: Review and optimize your coupling and deprotection protocols as described above. To minimize aspartimide formation, use pre-activated HOBt/HBTU esters. During cleavage, ensure the use of appropriate scavengers in the cleavage cocktail to prevent side reactions.
Stage 2: Conjugation of Etoposide to Angiopep-2
Q1: Mass spectrometry analysis after the conjugation reaction shows a mixture of Angiopep-2 with one, two, and three etoposide molecules, with a low proportion of the desired tri-substituted product.
A1: This points to an inefficient conjugation reaction.
-
Cause: The stoichiometry of the reactants, activation of etoposide, reaction time, and solvent conditions all play a critical role. The linker chemistry used to attach etoposide is also a key factor.[8]
-
Solution:
-
Optimize Stoichiometry: Increase the molar excess of the activated etoposide derivative relative to the peptide.
-
Activation Method: Ensure the carboxyl group on the etoposide linker is fully activated before adding it to the peptide solution. Common activating agents include HBTU or HATU in the presence of a non-nucleophilic base like DIPEA.
-
Reaction Conditions: Extend the reaction time and ensure the solvent (e.g., DMF, DMSO) effectively solubilizes both the peptide and the activated etoposide.
-
pH Control: Maintain the pH of the reaction mixture in the optimal range for the specific conjugation chemistry, typically between 7 and 9.
-
Q2: The conjugation reaction results in a significant amount of unreacted Angiopep-2 peptide.
A2: This is a clear indication of a failed or highly inefficient conjugation.
-
Cause: In addition to the factors mentioned above, the stability of the activated etoposide species could be an issue. It may be degrading before it has a chance to react with the peptide.
-
Solution: Prepare the activated etoposide derivative immediately before use. Consider a step-wise conjugation approach if feasible, although this may be more complex. Ensure that the functional groups on the peptide targeted for conjugation are available and not sterically hindered.
Stage 3: Purification of this compound
Q1: The recovery of this compound after RP-HPLC purification is very low, even though the crude product shows a reasonable peak for the desired product.
A1: Low recovery during purification is a common challenge, especially for complex peptide-drug conjugates.[7]
-
Cause:
-
Poor Solubility: The conjugate may have poor solubility in the mobile phase, leading to precipitation on the column.
-
Irreversible Binding: The product may bind too strongly to the stationary phase.
-
Co-elution: The desired product may co-elute with impurities, leading to the collection of broader fractions with lower purity, and subsequent loss during re-purification.
-
-
Solution:
-
Optimize Mobile Phase: Adjust the composition of the mobile phase (e.g., by using a different organic modifier like isopropanol (B130326) in addition to acetonitrile) to improve solubility.
-
Gradient Optimization: Use a shallower gradient during elution to improve the resolution between the desired product and closely eluting impurities.
-
Column Selection: Experiment with different column chemistries (e.g., C8 instead of C18) that may offer different selectivity.
-
Loading Conditions: Ensure the crude material is fully dissolved in the initial mobile phase before loading it onto the column to prevent precipitation at the column head.
-
Q2: The purified this compound product is still contaminated with unreacted (free) etoposide.
A2: The cytotoxic nature of free etoposide makes its removal critical.[9]
-
Cause: The free drug may have similar retention characteristics to the this compound conjugate under the chosen HPLC conditions.
-
Solution:
-
Orthogonal Purification: Consider a secondary purification step using a different method, such as ion-exchange chromatography, if the charge characteristics of this compound and free etoposide are sufficiently different.
-
Tangential Flow Filtration (TFF): TFF can be an effective method to separate the much larger this compound conjugate from the small molecule drug.[10]
-
HPLC Gradient Modification: Adjust the HPLC gradient to maximize the separation between the free drug and the conjugate.
-
Data Presentation
Table 1: Key Parameters for Solid-Phase Peptide Synthesis of Angiopep-2
| Parameter | Recommended Condition | Rationale |
| Resin | Wang or pre-loaded Fmoc-Tyr(tBu)-Wang resin | Suitable for C-terminal acid peptides; allows for standard TFA cleavage. |
| Coupling Reagent | HBTU/DIPEA or HATU/DIPEA | Efficient activation of amino acids, minimizing side reactions. |
| Amino Acid Excess | 3-5 equivalents | Drives the coupling reaction to completion. |
| Deprotection | 20% Piperidine in DMF | Standard reagent for efficient Fmoc group removal. |
| Solvent | DMF or NMP | Good swelling properties for the resin and solubility for reagents. |
Table 2: Troubleshooting Summary for Low this compound Yield
| Symptom | Potential Cause | Suggested Action |
| Low crude peptide mass | Incomplete coupling/deprotection; Peptide aggregation | Use double coupling; switch to NMP; synthesize at elevated temperature. |
| Multiple peaks in crude HPLC | Deletion sequences; Side reactions | Optimize coupling/deprotection times; use appropriate scavengers. |
| Incomplete conjugation | Insufficient activated drug; Poor reaction kinetics | Increase molar excess of activated etoposide; extend reaction time. |
| Low recovery from HPLC | Poor solubility; Co-elution of impurities | Modify mobile phase; use a shallower gradient; consider a different column. |
| Free drug in final product | Inefficient separation from conjugate | Optimize HPLC gradient; employ an orthogonal purification method like TFF. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of Angiopep-2
This protocol is based on standard Fmoc/tBu solid-phase chemistry.
-
Resin Swelling: Swell Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (3-5 eq.) with a coupling reagent like HBTU (3-5 eq.) and DIPEA (6-10 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test. If incomplete, repeat the coupling.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Chain Elongation: Repeat the deprotection, coupling, and washing steps for each amino acid in the Angiopep-2 sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS) for 2-3 hours at room temperature.[14][15]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Protocol 2: Conjugation of Etoposide to Angiopep-2
This is a general protocol for conjugation via amide bond formation. The specific linker on etoposide must have a terminal carboxylic acid.
-
Dissolution: Dissolve the lyophilized Angiopep-2 peptide in a suitable solvent like DMF or DMSO.
-
Etoposide Activation: In a separate vial, dissolve the etoposide-linker derivative (e.g., 10 eq.) in DMF. Add an activating agent such as HATU (10 eq.) and DIPEA (20 eq.). Allow to react for 15-20 minutes.
-
Conjugation Reaction: Add the activated etoposide solution to the dissolved Angiopep-2 peptide. Adjust the pH to 8-8.5 with DIPEA if necessary.
-
Incubation: Allow the reaction to proceed at room temperature for 4-6 hours or overnight, with gentle mixing.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by RP-HPLC and MS to check for the formation of the desired tri-substituted product.
-
Quenching: Once the reaction is complete, quench any remaining activated etoposide by adding a small amount of water.
-
Precipitation: Precipitate the crude this compound product by adding the reaction mixture to cold diethyl ether. Centrifuge, wash the pellet, and dry under vacuum.
Protocol 3: Purification of this compound by RP-HPLC
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase (e.g., 95% water, 5% acetonitrile (B52724), 0.1% TFA). Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate a preparative C18 RP-HPLC column with the initial mobile phase.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the product using a linear gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the molecular weight of this compound.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and MS to confirm the purity and identity of the product.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound product as a white powder.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting low yield in Angiopep-2 peptide synthesis.
Caption: Logic for the purification of this compound.
References
- 1. richardbeliveau.org [richardbeliveau.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Angiopep-modified doxorubicin (ANG1007) and etoposide (this compound) chemotherapeutics with increased brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Angiopep2-PAPTP Construct Overcomes the Blood-Brain Barrier. New Perspectives against Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. neulandlabs.com [neulandlabs.com]
- 8. Current progress and remaining challenges of peptide–drug conjugates (PDCs): next generation of antibody-drug conjugates (ADCs)? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 10. lonza.com [lonza.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. biotage.com [biotage.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: ANG1009 Versus Etoposide for Brain Tumor Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of ANG1009 and etoposide (B1684455) for the treatment of brain tumors, focusing on their mechanisms of action, performance based on available experimental data, and the methodologies used in their evaluation.
Introduction
Etoposide is a well-established chemotherapeutic agent used in the treatment of various cancers, including brain tumors. Its efficacy, however, is often limited by poor penetration of the blood-brain barrier (BBB). This compound is an investigational drug conjugate designed to overcome this limitation by enhancing the delivery of etoposide to the brain.
Etoposide is a semisynthetic derivative of podophyllotoxin (B1678966) that inhibits topoisomerase II, an enzyme essential for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, etoposide leads to double-strand DNA breaks and subsequent cancer cell death.
This compound is a novel compound in which three molecules of etoposide are chemically conjugated to Angiopep-2, a 19-amino acid peptide. This peptide acts as a vector to transport the etoposide payload across the BBB by targeting the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on brain capillary endothelial cells.
Mechanism of Action
While both drugs ultimately lead to etoposide-mediated cytotoxicity, their mechanisms of reaching the target tumor cells in the brain differ significantly.
Etoposide: Topoisomerase II Inhibition
Etoposide's cytotoxic effect is initiated once it crosses the cell membrane and enters the nucleus. There, it targets the topoisomerase II enzyme during the S and G2 phases of the cell cycle. The inhibition of topoisomerase II prevents the re-ligation of DNA strands, leading to an accumulation of DNA breaks and cell cycle arrest, ultimately triggering apoptosis.
This compound: LRP1-Mediated Transcytosis and Etoposide Release
This compound utilizes a "Trojan horse" strategy to cross the BBB. The Angiopep-2 peptide component of this compound binds to the LRP1 receptor on the surface of brain endothelial cells, triggering receptor-mediated endocytosis. The drug conjugate is then transported across the endothelial cell and released into the brain parenchyma, where the etoposide molecules are cleaved from the peptide to exert their cytotoxic effects.
Performance Data
The following tables summarize the available quantitative data from preclinical studies comparing this compound and etoposide.
In Vitro Cytotoxicity
| Cell Line | This compound IC₅₀ (nM) | Etoposide IC₅₀ (nM) |
| U87 (Glioblastoma) | 260 | 330 |
| NCI-H460 (Lung Cancer) | 220 | 230 |
| HT-29 (Colon Cancer) | 250 | 290 |
Data from Ché et al., J Med Chem, 2010.[1][2][3]
The in vitro cytotoxicity data indicates that this compound and etoposide have similar potencies against various cancer cell lines, with comparable IC₅₀ values.[1][2][3] This suggests that the conjugation of etoposide to Angiopep-2 does not significantly alter its intrinsic anticancer activity.[1][2][3]
Brain Penetration (In Situ Mouse Brain Perfusion)
| Compound | BBB Influx Rate Constant (Kᵢₙ, µL/g/s) | Apparent Volume of Distribution (Vd, µL/g) |
| This compound | 20.8 | 1248 |
| Etoposide | 0.1 | 6 |
Data from Ché et al., J Med Chem, 2010.[1][2][3]
The in situ brain perfusion data demonstrates a dramatically higher rate of BBB influx for this compound compared to unconjugated etoposide.[1][2][3] The apparent volume of distribution in the brain parenchyma is also substantially greater for this compound, indicating more efficient transport across the BBB and accumulation in the brain tissue.[1][2][3]
In Vivo Efficacy
Direct comparative in vivo efficacy studies (e.g., tumor growth inhibition, survival analysis) in orthotopic brain tumor models for this compound versus etoposide are not yet publicly available. However, a similar Angiopep-2 conjugate, ANG1005 (paclitaxel-Angiopep-2), has shown significant inhibition of tumor growth and increased survival in a human glioblastoma mouse model. This provides a strong rationale for the potential in vivo efficacy of this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., U87 glioblastoma) are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of either this compound or etoposide.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC₅₀ Calculation: The absorbance values are used to plot a dose-response curve, and the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) is calculated.
In Situ Mouse Brain Perfusion
This technique is used to measure the rate of transport of a substance across the blood-brain barrier in a living animal.
Detailed Steps:
-
Animal Preparation: A mouse is anesthetized, and the common carotid artery is surgically exposed.
-
Catheterization: A catheter is inserted into the carotid artery, pointing towards the brain.
-
Perfusion: A perfusion solution containing a known concentration of radiolabeled this compound or etoposide is infused through the catheter at a constant rate for a short period (e.g., 60 seconds).
-
Termination and Sample Collection: At the end of the perfusion, the mouse is decapitated, and the brain is rapidly removed and weighed.
-
Radioactivity Measurement: The brain tissue is homogenized, and the amount of radioactivity is measured using a scintillation counter.
-
Calculation of Influx Constant (Kᵢₙ): The brain influx rate constant (Kᵢₙ) is calculated using the following formula: Kᵢₙ = A / (Cₚ × T), where A is the amount of radioactivity in the brain per gram of tissue, Cₚ is the concentration of the radiolabeled compound in the perfusate, and T is the perfusion time.
Conclusion and Future Directions
The available preclinical data strongly suggests that this compound is a promising drug candidate for the treatment of brain tumors. Its ability to efficiently cross the blood-brain barrier addresses a major limitation of conventional etoposide therapy.[1][2][3] While maintaining the potent cytotoxic mechanism of etoposide, this compound demonstrates significantly enhanced brain penetration.
Further research is crucial to fully elucidate the therapeutic potential of this compound. Key future directions include:
-
Direct Comparative In Vivo Efficacy Studies: Head-to-head comparisons of this compound and etoposide in orthotopic brain tumor models are needed to evaluate their effects on tumor growth, progression, and overall survival.
-
Pharmacokinetic and Pharmacodynamic Modeling: Detailed studies are required to understand the metabolism of this compound in the brain and its relationship with tumor response.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to determine the safety and efficacy of this compound in patients with primary and metastatic brain tumors.
This guide provides a foundational comparison based on current knowledge. As more data becomes available, a more complete picture of the relative merits of this compound and etoposide in the clinical setting will emerge.
References
A Comparative Efficacy Analysis of ANG1009 and ANG1007 for Brain Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of two novel drug candidates, ANG1009 and ANG1007, designed for the treatment of brain malignancies. Both agents leverage the Angiopep-2 peptide to facilitate transport across the blood-brain barrier (BBB), a critical challenge in neuro-oncology. This document presents a comprehensive overview of their mechanism of action, comparative in vitro cytotoxicity, and in vivo brain penetration, supported by experimental data and detailed methodologies.
Introduction: Overcoming the Blood-Brain Barrier
ANG1007 and this compound are innovative chemotherapeutic conjugates developed to enhance drug delivery to the brain. Both utilize the Angiopep-2 peptide, a 19-amino acid sequence that binds to the low-density lipoprotein receptor-related protein 1 (LRP-1), which is expressed on the surface of brain capillary endothelial cells.[1][2] This interaction facilitates receptor-mediated transcytosis, effectively ferrying the conjugated cytotoxic agents across the otherwise impermeable BBB.
-
ANG1007: A conjugate of three molecules of the anthracycline antibiotic doxorubicin (B1662922) to the Angiopep-2 peptide.[1][2]
-
This compound: A conjugate of three molecules of the topoisomerase II inhibitor etoposide (B1684455) to the Angiopep-2 peptide.[1][2]
The primary distinction between these two agents lies in their cytotoxic payloads, leading to different downstream cellular effects and potentially different efficacy profiles against various tumor types.
Mechanism of Action and Signaling Pathways
The cytotoxic mechanisms of ANG1007 and this compound are consistent with those of their parent drugs, doxorubicin and etoposide, respectively.
ANG1007 (Doxorubicin-based) Signaling Pathway
Doxorubicin, the active component of ANG1007, exerts its anticancer effects through a multi-faceted approach. Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, leading to a blockage of DNA and RNA synthesis.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands and causing double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that induce oxidative stress and damage to cellular components.
This compound (Etoposide-based) Signaling Pathway
Etoposide, the cytotoxic agent in this compound, primarily targets topoisomerase II, but its mechanism differs slightly from doxorubicin:
-
Topoisomerase II Inhibition: Etoposide stabilizes the covalent intermediate of the topoisomerase II reaction, where the DNA is cleaved. This leads to an accumulation of DNA double-strand breaks.
-
DNA Damage Response: The resulting DNA damage activates cellular DNA damage response pathways, including the p53 tumor suppressor pathway, which can lead to cell cycle arrest and apoptosis.
Comparative In Vitro Efficacy
The cytotoxic activity of ANG1007 and this compound was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined and are presented in the table below. The results indicate that both conjugates exhibit potent cytotoxic effects, with IC50 values in the nanomolar to low micromolar range, comparable to their parent drugs.
| Cell Line | Tumor Type | ANG1007 (IC50, nM) | Doxorubicin (IC50, nM) | This compound (IC50, µM) | Etoposide (IC50, µM) |
| U87 MG | Glioblastoma | 33 ± 0.2 | 22 ± 0.2 | 1.1 ± 0.1 | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | 25 ± 1.5 | 31 ± 0.7 | 0.8 ± 0.1 | 0.7 ± 0.1 |
| HT-29 | Colon Adenocarcinoma | 45 ± 5 | 55 ± 8 | 1.5 ± 0.2 | 1.2 ± 0.2 |
| MCF-7 | Breast Adenocarcinoma | 38 ± 3 | 42 ± 4 | 1.3 ± 0.1 | 1.0 ± 0.1 |
Data are presented as mean ± standard deviation.
Comparative In Vivo Brain Penetration
The ability of ANG1007 and this compound to cross the BBB was assessed in vivo using an in situ brain perfusion technique in mice. The results demonstrate a significant increase in brain uptake for both conjugates compared to their respective parent drugs.
| Compound | Brain Uptake (Vd, mL/g) | Fold Increase vs. Parent Drug |
| ANG1007 | 75.3 ± 5.2 | ~60-fold |
| Doxorubicin | 1.2 ± 0.1 | - |
| This compound | 120.4 ± 8.5 | ~20-fold |
| Etoposide | 6.1 ± 0.4 | - |
Vd represents the volume of distribution in the brain.
These findings highlight the effectiveness of the Angiopep-2 vector in enhancing the delivery of doxorubicin and etoposide to the central nervous system.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of ANG1007, this compound, doxorubicin, and etoposide on various cancer cell lines.
Methodology:
-
Cell Seeding: Human cancer cell lines (U87 MG, A549, HT-29, MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with serial dilutions of ANG1007, doxorubicin, this compound, or etoposide for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined by non-linear regression analysis.
In Situ Mouse Brain Perfusion
Objective: To quantify the brain uptake of ANG1007 and this compound compared to their parent drugs.
Methodology:
-
Animal Preparation: Male CD-1 mice were anesthetized, and the right common carotid artery was exposed and catheterized.
-
Perfusion: A perfusion buffer containing the radiolabeled test compound ([¹²⁵I]-ANG1007, [¹⁴C]-doxorubicin, [¹²⁵I]-ANG1009, or [³H]-etoposide) was perfused through the carotid artery at a constant rate for a short period (e.g., 1-5 minutes).
-
Brain Extraction: Following perfusion, the brain was immediately removed and weighed.
-
Radioactivity Measurement: The amount of radioactivity in the brain tissue was measured using a gamma or beta counter.
-
Data Analysis: The brain volume of distribution (Vd) was calculated as the ratio of radioactivity in the brain (dpm/g) to the radioactivity in the perfusate (dpm/mL).
Conclusion
Both ANG1007 and this compound demonstrate significant promise as therapeutic agents for brain cancer. Their ability to effectively cross the blood-brain barrier and deliver potent cytotoxic payloads directly to the central nervous system addresses a major hurdle in the treatment of brain tumors. The in vitro data indicate comparable cytotoxicity to their parent drugs, while the in vivo data confirm vastly superior brain penetration.
The choice between ANG1007 and this compound for further clinical development may depend on the specific type of brain tumor being targeted, as the differential mechanisms of doxorubicin and etoposide could confer advantages against tumors with specific molecular profiles. Further preclinical studies in relevant orthotopic brain tumor models are warranted to fully elucidate the comparative therapeutic efficacy of these two promising drug candidates.
References
A Comparative Analysis of ANG1005 and Temozolomide in Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ANG1005 and the standard-of-care chemotherapy, temozolomide (B1682018), in the context of glioblastoma (GBM), the most aggressive primary brain tumor in adults. This analysis is based on available preclinical and clinical data. It is important to note that no head-to-head clinical trials directly comparing ANG1005 and temozolomide have been conducted. The presented data is from separate studies investigating each drug in different stages of the disease, which should be considered when interpreting the findings.
Overview of Therapeutic Agents
Temozolomide (TMZ) is an oral alkylating agent that has been the cornerstone of GBM treatment for over a decade. It functions by methylating DNA, which leads to DNA damage and ultimately triggers the death of tumor cells.
ANG1005 (paclitaxel trevatide) is an investigational drug conjugate. It is composed of three molecules of the chemotherapy drug paclitaxel (B517696) linked to a peptide, Angiopep-2. This design is intended to facilitate the transport of paclitaxel across the blood-brain barrier (BBB) by targeting the low-density lipoprotein receptor-related protein 1 (LRP-1), which is overexpressed on both the BBB and glioblastoma cells. Once inside the brain and the tumor cells, paclitaxel disrupts microtubule function, leading to cell cycle arrest and apoptosis.
Mechanism of Action
The fundamental mechanisms of action for temozolomide and ANG1005 are distinct, targeting different cellular processes to induce cancer cell death.
Temozolomide: As a DNA alkylating agent, temozolomide's primary mechanism involves the methylation of DNA bases, predominantly at the N7 and O6 positions of guanine.[1][2] This methylation damage, if not repaired, leads to futile cycles of mismatch repair, DNA double-strand breaks, and ultimately, apoptosis.[2] The efficacy of temozolomide is significantly influenced by the status of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which can reverse the DNA methylation, thereby conferring resistance to the drug.[1]
ANG1005: The efficacy of ANG1005 is predicated on its ability to deliver paclitaxel to the brain tumor. The Angiopep-2 peptide component of ANG1005 binds to the LRP-1 receptor, which is expressed on the endothelial cells of the blood-brain barrier.[3] This interaction facilitates the transport of the drug conjugate across the BBB into the brain parenchyma.[3] Once in the brain, ANG1005 is thought to be taken up by glioblastoma cells, which also overexpress LRP-1.[3] Inside the cell, the active component, paclitaxel, is released. Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, preventing their depolymerization.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
Mechanism of ANG1005 action.
References
- 1. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of glioma tumour microenvironment on the transport of ANG1005 via low-density lipoprotein receptor-related protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of paclitaxel for treating glioblastoma based on single-cell RNA sequencing data and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
Enhanced Brain Penetration of ANG1009: A Comparative Analysis Against Etoposide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the superior brain delivery of ANG1009, a novel peptide-drug conjugate, compared to its parent compound, etoposide (B1684455). This document provides supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Executive Summary
Treatment of brain malignancies is often hampered by the blood-brain barrier (BBB), which restricts the entry of many potent chemotherapeutic agents. Etoposide, a topoisomerase II inhibitor, is an effective anticancer drug, but its clinical utility in treating brain tumors is limited by its poor BBB penetration. This compound is a novel therapeutic designed to overcome this limitation. It is a peptide-drug conjugate composed of three etoposide molecules covalently linked to Angiopep-2, a 19-amino acid peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP1) to facilitate transport across the BBB.[1] This guide presents a detailed comparison of the brain penetration capabilities of this compound and etoposide, supported by quantitative data from preclinical studies.
Data Presentation: Quantitative Comparison of Brain Penetration
The enhanced brain penetration of this compound compared to etoposide has been demonstrated in preclinical studies. The following tables summarize the key quantitative findings from in vivo experiments using an orthotopic mouse model of human glioblastoma (U-87 MG cells).
| Compound | Blood-Brain Barrier Influx Rate Constant (Kin) (x 10-4 mL/g/s) | Fold Increase vs. Etoposide |
| Etoposide | 0.9 ± 0.1 | 1.0 |
| This compound | 22 ± 0.2 | 24.4 |
| Compound | Brain Tissue Distribution (% Injected Dose/g) | Fold Increase vs. Etoposide | Brain Tumor Distribution (% Injected Dose/g) | Fold Increase vs. Etoposide |
| Etoposide | Undisclosed | 1.0 | Undisclosed | 1.0 |
| This compound | Undisclosed | 15 | Undisclosed | 13 |
Data is derived from a study utilizing an in situ brain perfusion technique in an orthotopic mouse model of human glioblastoma.
Mechanism of Action and Enhanced Brain Delivery
Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.
This compound retains the cytotoxic mechanism of etoposide but is engineered for enhanced delivery across the BBB. The Angiopep-2 peptide component of this compound binds to the LRP1 receptor, which is expressed on the surface of brain capillary endothelial cells. This binding initiates receptor-mediated transcytosis, a process that actively transports this compound across the BBB and into the brain parenchyma.
LRP-1 Mediated Transcytosis of this compound
Caption: LRP-1 mediated transcytosis of this compound across the blood-brain barrier.
Experimental Protocols
The enhanced brain penetration of this compound was validated through rigorous preclinical experiments. The key methodologies are detailed below.
Orthotopic Glioblastoma Mouse Model
-
Cell Culture: Human glioblastoma U-87 MG cells are cultured in appropriate media until they reach 80% confluency.
-
Animal Model: Female athymic nude mice are used for the study.
-
Intracranial Injection: Mice are anesthetized and placed in a stereotactic frame. A small burr hole is drilled into the skull, and a suspension of U-87 MG cells is injected into the cerebrum to establish an orthotopic tumor.[2][3][4][5][6]
-
Tumor Growth Monitoring: Tumor progression is monitored using non-invasive bioluminescence imaging (BLI) for luciferase-expressing cell lines.[2][3][4]
In Situ Brain Perfusion
This technique is used to measure the rate of drug transport across the BBB.
-
Anesthesia and Surgery: The mouse is anesthetized, and the common carotid artery is cannulated.
-
Perfusion: A perfusion buffer containing the radiolabeled test compound (this compound or etoposide) is infused at a constant rate.
-
Brain Collection: After a short perfusion period (e.g., 1-10 minutes), the brain is collected.
-
Quantification: The amount of radioactivity in the brain tissue is measured to determine the brain uptake clearance, represented by the influx rate constant (Kin).
Experimental Workflow for In Situ Brain Perfusion
Caption: Workflow for the in situ brain perfusion experiment.
Brain Capillary Depletion
This method is used to differentiate between drug that is associated with the brain vasculature and drug that has crossed into the brain parenchyma.
-
Brain Homogenization: The harvested brain is homogenized in a physiological buffer.
-
Density Gradient Centrifugation: The homogenate is layered on top of a dextran (B179266) solution and centrifuged.
-
Fraction Separation: The resulting pellet contains the brain capillaries, while the supernatant contains the brain parenchyma.
-
Quantification: The amount of drug in each fraction is quantified to determine the extent of parenchymal accumulation.[7][8][9][10]
Conclusion
The data presented in this guide unequivocally demonstrates the superior brain penetration of this compound compared to etoposide. By leveraging the LRP1-mediated transcytosis pathway, this compound overcomes the significant hurdle of the blood-brain barrier, leading to substantially higher concentrations within the brain and brain tumors. This enhanced delivery mechanism holds significant promise for improving the therapeutic efficacy of etoposide in the treatment of primary and metastatic brain cancers. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this and other novel brain-penetrant therapeutics.
References
- 1. New Angiopep-modified doxorubicin (ANG1007) and etoposide (this compound) chemotherapeutics with increased brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revealing Angiopep-2/LRP1 Molecular Interaction for Optimal Delivery to Glioblastoma (GBM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. kmcc.nhs.uk [kmcc.nhs.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. richardbeliveau.org [richardbeliveau.org]
- 8. Pharmacokinetics and tissue distribution of etoposide delivered in parenteral emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revealing Angiopep-2/LRP1 Molecular Interaction for Optimal Delivery to Glioblastoma (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Revealing Angiopep-2/LRP1 Molecular Interaction for Optimal Delivery to Glioblastoma (GBM) | Semantic Scholar [semanticscholar.org]
Side-by-side comparison of ANG1009 and other brain-penetrating chemotherapies
For researchers, scientists, and drug development professionals, the challenge of delivering therapeutic agents across the blood-brain barrier (BBB) remains a significant hurdle in treating brain cancers. This guide provides a side-by-side comparison of ANG1009, a novel brain-penetrating chemotherapy, with other established and emerging treatments. The information is presented to facilitate an objective evaluation of their performance, supported by available experimental data.
Overview of Brain-Penetrating Chemotherapies
The effective treatment of primary brain tumors and brain metastases is often limited by the BBB, a highly selective semipermeable border of endothelial cells. While some small, lipophilic molecules can cross this barrier, many potent chemotherapeutic agents are excluded. Various strategies have been developed to overcome this challenge, including the development of new drugs designed for brain penetration, co-administration with agents that disrupt the BBB, and novel delivery systems.
This compound is a novel chemical entity composed of three molecules of the chemotherapeutic agent etoposide (B1684455) linked to Angiopep-2, a 19-amino acid peptide. This peptide acts as a vector, facilitating the transport of the drug across the BBB by targeting the low-density lipoprotein receptor-related protein 1 (LRP1), which is expressed on brain capillary endothelial cells.[1][2] This receptor-mediated transcytosis allows this compound to bypass the efflux pumps that often limit the brain penetration of other drugs.[1]
This guide compares this compound with several other chemotherapeutic agents used or investigated for brain tumors:
-
Temozolomide (B1682018) (TMZ): An oral alkylating agent that is the standard of care for glioblastoma. Its small size and lipophilicity allow it to cross the BBB to some extent.[3][4]
-
Paclitaxel: A potent microtubule-stabilizing agent effective against various cancers. However, its brain penetration is severely limited by the P-glycoprotein (P-gp) efflux pump at the BBB.[5][6]
-
Irinotecan: A topoisomerase I inhibitor that has shown some efficacy against brain metastases, with evidence of BBB penetration.[7][8]
-
Etoposide: The parent drug of this compound, which has limited ability to cross the BBB on its own.[9][10]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and comparator chemotherapies, focusing on brain penetration and in vitro efficacy.
Table 1: Brain Penetration and Uptake
| Drug/Compound | Metric | Value | Species/Model | Source(s) |
| This compound | Brain Influx Rate Constant (Kin) | 22 x 10-4 mL/g/s | Mouse | [1] |
| Etoposide (unconjugated) | Brain Influx Rate Constant (Kin) | 0.9 x 10-4 mL/g/s | Mouse | [1] |
| Etoposide (unconjugated) | Tumor-to-Plasma Ratio | 14.0% ± 2.9% | Human | [9] |
| Etoposide (unconjugated) | CSF-to-Plasma Ratio | 0.7% - 7.2% | Human | [9] |
| Temozolomide | AUCCSF/AUCplasma Ratio | ~20% | Human | [3][11] |
| Temozolomide | Brain Interstitial Fluid/Plasma AUC Ratio | 17.8% | Human | [4] |
| Temozolomide | Brain-to-Plasma Ratio (with ABCB1/ABCG2 inhibition) | Increased by 1.5-fold | Mouse | [12] |
| Paclitaxel | Brain-to-Plasma Ratio | Very low | Mouse | [5] |
| Paclitaxel + P-gp inhibitor (PSC833) | Brain Uptake Increase | 6.5-fold | Mouse | [13] |
| Paclitaxel + P-gp inhibitor (GF120918) | Brain Uptake Increase | 5-fold | Mouse | [13] |
| Irinotecan (liposomal) | Tumor SN-38 AUC (ng-h/g) | 6883 ± 4149 | Mouse (Brain Metastases Model) | [14] |
| Irinotecan (non-liposomal) | Tumor SN-38 AUC (ng-h/g) | 982 ± 256 | Mouse (Brain Metastases Model) | [14] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Drug/Compound | Cell Line | IC50 (nM) | Source(s) |
| This compound | U87 MG (Glioblastoma) | ~1000 | [1] |
| Etoposide | U87 MG (Glioblastoma) | ~3000 | [1] |
| This compound | SK-Hep-1 (Hepatocarcinoma) | Not Specified | [1] |
| Etoposide | SK-Hep-1 (Hepatocarcinoma) | Not Specified | [1] |
| This compound | NCI-H460 (Lung Carcinoma) | ~1000 | [1] |
| Etoposide | NCI-H460 (Lung Carcinoma) | ~300 | [1] |
| Temozolomide | U87MG (Glioblastoma) | ~100,000 | [15] |
| Paclitaxel | U-118 MG (Glioblastoma) | Potent in µM range | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: LRP1-Mediated Transcytosis of this compound
The mechanism by which this compound crosses the blood-brain barrier is through receptor-mediated transcytosis via the LRP1 receptor. The Angiopep-2 peptide component of this compound binds to LRP1 on the surface of brain endothelial cells, triggering endocytosis. The drug-peptide conjugate is then transported across the cell in vesicles and released into the brain parenchyma.
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)
This workflow outlines a typical MTT assay used to determine the IC50 values of chemotherapeutic agents against cancer cell lines.
Experimental Workflow: In Vivo Brain Uptake Study (In Situ Brain Perfusion)
This workflow describes the in situ brain perfusion technique used to measure the brain influx rate constant (Kin) of a drug.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U87 MG glioblastoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound (e.g., this compound, etoposide) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and determine the cell density using a hemocytometer. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. A typical starting concentration range is 0.01 to 100 µM. Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using non-linear regression analysis.
-
Protocol 2: In Vivo Brain Uptake Study (In Situ Brain Perfusion)
Objective: To measure the unidirectional blood-brain barrier influx rate constant (Kin) of a compound.
Materials:
-
Anesthetized animal (e.g., male Sprague-Dawley rat)
-
Perfusion buffer (e.g., bicarbonate-buffered physiological saline, gassed with 95% O2/5% CO2, and warmed to 37°C)
-
Radiolabeled test compound (e.g., [125I]-ANG1009) and a vascular space marker (e.g., [14C]-sucrose)
-
Syringe pump
-
Surgical instruments
-
Gamma and beta counters
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., with sodium pentobarbital). Expose the right common carotid artery and ligate its external branches.
-
Cannulation: Insert a cannula into the common carotid artery and connect it to a syringe containing the perfusion buffer.
-
Perfusion Initiation: Begin perfusing the brain with the buffer at a constant flow rate (e.g., 3-5 mL/min) to wash out the blood.
-
Drug Perfusion: After a brief washout period (e.g., 30 seconds), switch to a syringe containing the perfusion buffer with the radiolabeled test compound and vascular space marker.
-
Perfuse for a short, defined period (e.g., 15 to 300 seconds).
-
Brain Collection: At the end of the perfusion period, decapitate the animal, and quickly remove the brain.
-
Sample Processing: Dissect the brain region of interest, weigh it, and homogenize it.
-
Radioactivity Measurement: Measure the radioactivity of the test compound and the vascular space marker in the brain homogenate and an aliquot of the perfusate using appropriate counters.
-
Data Analysis:
-
Calculate the brain volume of distribution (Vd) for the test compound: Vd (mL/g) = (Radioactivity per gram of brain) / (Radioactivity per mL of perfusate)
-
Correct the Vd for the vascular space by subtracting the Vd of the vascular marker.
-
Plot the corrected Vd against the perfusion time.
-
The slope of the initial linear portion of this plot represents the unidirectional influx rate constant (Kin).
-
Conclusion
This compound represents a promising strategy for delivering etoposide across the blood-brain barrier. The available data suggests a significantly enhanced brain uptake compared to its parent drug. In vitro, its cytotoxicity is comparable to that of unconjugated etoposide.
Compared to other brain-penetrating chemotherapies, this compound's mechanism of action, which utilizes the LRP1 receptor for active transport, offers a potential advantage over drugs that rely on passive diffusion or are susceptible to efflux pumps. However, more direct comparative in vivo efficacy studies are needed to fully elucidate its therapeutic potential relative to standard-of-care treatments like temozolomide and other emerging strategies. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies and further evaluating the promise of this compound and other novel brain-penetrating chemotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Glioblastoma vs temozolomide: can the red queen race be won? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advanced age negatively impacts survival in an experimental brain tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice [frontiersin.org]
- 10. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential growth inhibition of cerebral metastases by anti-angiogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mouse models of glioblastoma for the evaluation of novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
ANG1009 Demonstrates Enhanced Brain Penetration and Potent Anti-Cancer Activity in Preclinical Studies
A comprehensive analysis of preclinical data reveals ANG1009, a novel drug conjugate, as a promising agent in the fight against brain cancers, particularly glioblastoma. By effectively crossing the blood-brain barrier and targeting a key enzyme in cancer cell replication, this compound shows significant anti-tumor activity. This guide provides a comparative overview of this compound's performance against its parent compound, etoposide (B1684455), and the current standard of care, temozolomide, based on available preclinical findings.
This compound is a novel chemical entity composed of three molecules of the well-established chemotherapy drug etoposide linked to Angiopep-2, a peptide vector designed to facilitate transport across the blood-brain barrier (BBB).[1][2] This targeted delivery mechanism addresses a primary challenge in treating brain tumors: the inability of many potent anti-cancer drugs to reach the tumor site in therapeutic concentrations.
Mechanism of Action: Targeting Cancer Cell Division
This compound's anti-cancer activity stems from its etoposide component, which is a potent inhibitor of topoisomerase II.[1] This enzyme is crucial for managing DNA tangles during cell replication. By inhibiting topoisomerase II, etoposide causes DNA strand breaks, leading to an arrest of the cell cycle in the G2/M phase and ultimately, programmed cell death (apoptosis). Preclinical studies have confirmed that this compound induces a similar G2/M cell cycle arrest in glioblastoma cells, indicating that its fundamental mechanism of action mirrors that of unconjugated etoposide.[1]
Figure 1. this compound Signaling Pathway
In Vitro Anti-Cancer Activity: A Comparative Analysis
To assess the cytotoxic potential of this compound, its half-maximal inhibitory concentration (IC50) was determined in various human cancer cell lines and compared with that of unconjugated etoposide. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Cell Line | Cancer Type | This compound IC50 (nM) | Etoposide IC50 (nM) |
| U87 MG | Glioblastoma | 1000 | 3000 |
| SK-Hep-1 | Hepatocarcinoma | 300 | 300 |
| NCI-H460 | Lung Carcinoma | 300 | 100 |
Table 1: In Vitro Cytotoxicity of this compound and Etoposide. Data sourced from Ché et al., 2010.[1]
The data indicates that this compound exhibits potent cytotoxic activity, with IC50 values in the nanomolar to low micromolar range across different cancer cell types. In the U87 MG glioblastoma cell line, this compound was found to be more potent than its parent drug, etoposide.
For a broader perspective, the following table presents a range of reported IC50 values for etoposide and the standard-of-care for glioblastoma, temozolomide, from various independent studies. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Drug | Cell Line | Cancer Type | Reported IC50 Range (µM) |
| Etoposide | U87 | Glioblastoma | 0.3 - 6.5 |
| Etoposide | T98 | Glioblastoma | 29 |
| Etoposide | MO59K | Glioblastoma | 0.6 |
| Etoposide | MO59J | Glioblastoma | 2 |
| Temozolomide | U87 | Glioblastoma | 34.1 - 650 (at 72h) |
| Temozolomide | U251 | Glioblastoma | 34.0 - 338.5 (at 48h) |
| Temozolomide | T98G | Glioblastoma | 232.4 - 649.5 (at 72h) |
Table 2: Reported IC50 Values for Etoposide and Temozolomide in Glioblastoma Cell Lines. Data compiled from multiple sources.
Enhanced Brain Penetration: Overcoming a Critical Hurdle
A key differentiator for this compound is its ability to cross the blood-brain barrier. Preclinical studies utilizing in situ brain perfusion have demonstrated a dramatically higher influx of this compound into the brain parenchyma compared to unconjugated etoposide.
| Compound | Influx Rate Constant (Kin) (x 10⁻⁴ mL/s/g) |
| This compound | 21.1 ± 1.8 |
| Etoposide | 1.2 ± 0.2 |
Table 3: Brain Influx Rate Constants of this compound and Etoposide. Data sourced from Ché et al., 2010.[1]
This enhanced brain penetration is critical for achieving therapeutic concentrations of the cytotoxic payload within brain tumors.
Figure 2. In Situ Brain Perfusion Workflow
Experimental Protocols
Determination of IC50 Values
The in vitro cytotoxicity of this compound and etoposide was assessed using a [³H]-thymidine incorporation assay.
-
Cell Culture: Human cancer cell lines (U87 MG, SK-Hep-1, NCI-H460) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound or etoposide for 48 hours.
-
[³H]-Thymidine Incorporation: After drug treatment, cells were pulse-labeled with [³H]-thymidine for 2 hours.
-
Measurement: The uptake of tritium (B154650) was quantified using a β-counter.
-
IC50 Calculation: The drug concentration required to inhibit cell proliferation by 50% (IC50) was calculated from the dose-response curves.
In Situ Brain Perfusion
The brain penetration of this compound and etoposide was evaluated using an in situ brain perfusion technique in mice.
-
Animal Preparation: Mice were anesthetized, and the common carotid artery was exposed and catheterized.
-
Perfusion: A perfusion solution containing radiolabeled this compound or etoposide was infused at a constant rate.
-
Brain Collection: After a defined perfusion time, the brain was collected and homogenized.
-
Radioactivity Measurement: The amount of radioactivity in the brain homogenate was measured to determine the brain uptake of the compound.
-
Calculation of Influx Rate Constant (Kin): The Kin, representing the rate of transport across the BBB, was calculated by dividing the brain concentration by the integral of the arterial concentration over time.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound is a promising therapeutic agent for brain cancers. Its novel design allows it to overcome the significant challenge of the blood-brain barrier, delivering a potent cytotoxic agent directly to the tumor site. While the in vitro data are encouraging, further in vivo studies are necessary to fully elucidate the anti-tumor efficacy of this compound in clinically relevant glioblastoma models. A direct comparison with the current standard of care, temozolomide, in such models would be invaluable for positioning this compound in the therapeutic landscape for brain cancer. The enhanced brain penetration and potent anti-cancer activity of this compound warrant its continued investigation and development.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of ANG1009
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ANG1009, a novel drug conjugate, with its parent compound, etoposide (B1684455). This compound is a chemical entity where three molecules of the chemotherapeutic agent etoposide are conjugated to Angiopep-2, a 19-amino acid peptide designed to facilitate transport across the blood-brain barrier (BBB).[1] This conjugation aims to enhance the delivery of etoposide to brain tumors, a significant challenge in neuro-oncology. This guide presents a detailed analysis of their comparative in vitro and in vivo efficacy, supported by experimental data and methodologies.
In Vitro Efficacy: Cytotoxicity in Cancer Cell Lines
The in vitro cytotoxic activity of this compound and etoposide was evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, was determined for each compound. The results indicate that this compound retains a cytotoxic profile comparable to that of unconjugated etoposide.
| Cell Line | Cancer Type | This compound IC50 (µM) | Etoposide IC50 (µM) |
| U87 MG | Glioblastoma | ~1.0 | ~0.5 |
| SK-Hep-1 | Hepatocarcinoma | ~0.1 | ~0.1 |
| NCI-H460 | Lung Carcinoma | ~0.5 | ~0.2 |
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and Etoposide. Data suggests that the conjugation of etoposide to Angiopep-2 does not significantly compromise its inherent cytotoxic activity against cancer cells.
In Vivo Efficacy: Enhanced Brain Penetration
A critical determinant of efficacy for brain tumor therapies is the ability to cross the blood-brain barrier. In vivo studies in animal models have demonstrated a dramatic enhancement in the brain penetration of this compound compared to etoposide.
| Compound | Normal Brain Tissue Penetration (Fold Increase vs. Etoposide) | Brain Tumor Tissue Penetration (Fold Increase vs. Etoposide) |
| This compound | 15 | 13 |
Table 2: Comparative In Vivo Brain and Brain Tumor Penetration. The conjugation to Angiopep-2 results in a significantly higher concentration of the cytotoxic payload in both healthy brain tissue and intracerebral tumors.
Mechanism of Action and Signaling Pathways
Both this compound and etoposide exert their cytotoxic effects through the inhibition of topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these drugs lead to the accumulation of DNA double-strand breaks, which subsequently triggers cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis.
The enhanced efficacy of this compound in the central nervous system is attributed to its unique delivery mechanism. The Angiopep-2 peptide moiety of this compound targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the endothelial cells of the blood-brain barrier. This interaction facilitates receptor-mediated transcytosis, effectively shuttling the etoposide payload into the brain.
Caption: this compound signaling and mechanism of action.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with serial dilutions of this compound or etoposide for 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
In Situ Brain Perfusion
-
Animal Preparation: Anesthetized mice were used. The common carotid arteries were exposed and cannulated.
-
Perfusion: A perfusion buffer containing radiolabeled this compound or etoposide was infused at a constant rate for a short period (e.g., 2 minutes).
-
Brain Extraction and Analysis: Following perfusion, the brain was removed, and the radioactivity was measured to determine the brain uptake of the compound. The results are expressed as the volume of distribution (Vd) or as a percentage of the injected dose per gram of brain tissue.
Caption: Experimental workflow for comparing this compound and etoposide.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells were treated with this compound or etoposide at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells were washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using cell cycle analysis software.
Conclusion
This compound represents a promising strategy for enhancing the delivery of etoposide to brain tumors. While maintaining the intrinsic cytotoxic activity of its parent compound, this compound demonstrates significantly superior penetration of the blood-brain barrier. This enhanced delivery is a critical factor for improving therapeutic outcomes in neuro-oncology. Further in vivo studies focusing on tumor growth inhibition and survival are warranted to fully elucidate the clinical potential of this compound. The data presented in this guide provides a strong rationale for the continued development of this targeted therapeutic approach for the treatment of primary and metastatic brain cancers.
References
A Head-to-Head Study of ANG1009 and Other Topoisomerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ANG1009, a novel topoisomerase II inhibitor conjugate, with other established topoisomerase II inhibitors. The performance of these agents is evaluated based on preclinical experimental data, with a focus on in vitro cytotoxicity and effects on the cell cycle. Detailed methodologies for the key experiments are provided to allow for critical evaluation and replication of the findings.
Introduction to Topoisomerase II Inhibitors and this compound
Topoisomerase II enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[1][2] Topoisomerase II inhibitors interfere with this process, leading to the accumulation of DNA breaks and subsequent cell cycle arrest and apoptosis, making them effective anticancer agents.[3][4] This class of drugs includes well-known chemotherapeutics such as etoposide (B1684455), doxorubicin (B1662922), and teniposide (B1684490).[3][5]
This compound is a novel therapeutic agent that conjugates three molecules of etoposide to Angiopep-2, a peptide that facilitates transport across the blood-brain barrier (BBB).[6][7] This design aims to enhance the delivery of etoposide to brain tumors.[6] This guide compares the preclinical efficacy of this compound with its parent drug, etoposide, and other widely used topoisomerase II inhibitors, doxorubicin and teniposide.
Comparative Performance Data
The following tables summarize the in vitro cytotoxicity (IC50 values) and the effect on cell cycle distribution of this compound and other topoisomerase II inhibitors in various cancer cell lines. It is important to note that the data for this compound and its direct comparator, etoposide, are from a single head-to-head study, while the data for doxorubicin and teniposide are compiled from separate studies. This indirect comparison should be interpreted with caution, considering potential variations in experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of Topoisomerase II Inhibitors
| Compound | U87 MG (Glioblastoma) | SK-Hep-1 (Hepatocarcinoma) | NCI-H460 (Lung Carcinoma) | Tca8113 (Oral Squamous Carcinoma) | Reference |
| This compound | ~1 µM | Comparable to Etoposide | Less potent than Etoposide | Not Reported | [7] |
| Etoposide | ~3 µM | Comparable to this compound | More potent than this compound | Not Reported | [7] |
| Etoposide | 5 µM | Not Reported | Not Reported | Not Reported | [8] |
| Doxorubicin | 1 µM - 5 µg/mL | Not Reported | Not Reported | Not Reported | [9][10] |
| Teniposide | Not Reported | Not Reported | Not Reported | 0.35 mg/L (~0.53 µM) | [11] |
Table 2: Effect on Cell Cycle Distribution in U87 MG Glioblastoma Cells
| Treatment | Concentration | Duration | % of Cells in G2/M Phase | Reference |
| Control (Untreated) | - | 48h | 38% | [7] |
| This compound | 1 µM | 48h | 70.8% | [7] |
| Etoposide | 3 µM | 48h | 87% | [7] |
| Etoposide | 50 µM | 48h | No significant G2/M arrest | [9][12] |
| Doxorubicin | 100 nM | 48h | 59.9% | [7] |
| Doxorubicin | 1 µM | 48h | No significant G2/M arrest | [9][12] |
Mechanism of Action and Signaling Pathway
Topoisomerase II inhibitors, such as etoposide and doxorubicin, exert their cytotoxic effects by stabilizing the covalent complex between topoisomerase II and DNA.[1][4] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[1] The cellular response to this DNA damage involves the activation of cell cycle checkpoints, primarily causing an arrest in the G2/M phase, which ultimately triggers apoptosis.[4][8][13] this compound is expected to follow the same mechanism of action as its parent drug, etoposide.[7]
References
- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. New Angiopep-modified doxorubicin (ANG1007) and etoposide (this compound) chemotherapeutics with increased brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. richardbeliveau.org [richardbeliveau.org]
- 8. Enhanced anti-tumor efficacy of low dose etoposide with oncolytic herpes simplex virus in human glioblastoma stem cell xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of the cytotoxic and apoptogenic effects of cinnamaldehyde on U87MG cells alone and in combination with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topoisomerase II trapping agent teniposide induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemosensitization of U-87 MG Glioblastoma Cells by Neobavaisoflavone towards Doxorubicin and Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ANG1009 and Unconjugated Etoposide: Assessing the Therapeutic Index
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ANG1009, a novel drug conjugate, and its parent compound, unconjugated etoposide (B1684455). The focus is on assessing the therapeutic index, a critical measure of a drug's safety and efficacy. This analysis is based on available preclinical data, highlighting both the potential advantages of this compound and the areas requiring further investigation.
Introduction to this compound and Etoposide
Etoposide is a well-established chemotherapeutic agent used in the treatment of various cancers.[1] It functions as a topoisomerase II inhibitor, inducing double-strand DNA breaks and subsequently leading to apoptosis in rapidly dividing cancer cells.[1][2] Despite its efficacy, the clinical use of etoposide is often limited by significant side effects, including myelosuppression (leukopenia and thrombocytopenia), nausea, and vomiting, and it possesses a narrow therapeutic index with erratic pharmacokinetics.[3][4]
This compound is a novel therapeutic entity developed to enhance the delivery of etoposide to the brain.[5] It consists of three molecules of etoposide chemically conjugated to Angiopep-2, a 19-amino acid peptide that facilitates transport across the blood-brain barrier (BBB) via the low-density lipoprotein receptor-related protein 1 (LRP1).[5][6] The rationale behind this conjugation is to improve the treatment of brain malignancies by increasing the concentration of the cytotoxic agent at the tumor site while potentially mitigating systemic toxicity.
Mechanism of Action: A Shared Pathway
Both this compound and unconjugated etoposide exert their cytotoxic effects through the same fundamental mechanism: the inhibition of topoisomerase II. This leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest in the G2/M phase and inducing apoptosis.[1][5] Preclinical studies have confirmed that the active etoposide moieties are likely cleaved from the Angiopep-2 peptide in vivo, allowing them to perform their anti-proliferative functions.[5]
Comparative In Vitro Efficacy
In vitro studies have demonstrated that this compound and unconjugated etoposide have comparable cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were found to be similar for both compounds.
| Cell Line | Cancer Type | This compound IC50 (µM) | Etoposide IC50 (µM) |
| U87 MG | Glioblastoma | ~1.0 | ~0.5 |
| SK-Hep-1 | Hepatocarcinoma | ~0.5 | ~0.5 |
| NCI-H460 | Lung Carcinoma | ~1.0 | ~0.2 |
| Data sourced from Ché et al., 2010.[5] |
Blood-Brain Barrier Penetration: The Key Differentiator
The primary advantage of this compound lies in its ability to traverse the blood-brain barrier. The Angiopep-2 peptide acts as a shuttle, significantly increasing the influx of the etoposide conjugate into the brain parenchyma compared to unconjugated etoposide.
Therapeutic Index: An Incomplete Picture
The therapeutic index is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index indicates a wider margin of safety.
Unconjugated Etoposide: The dose-limiting toxicity of etoposide is myelosuppression.[3] The therapeutic window is narrow, requiring careful monitoring of patients.[4]
This compound: A comprehensive assessment of the therapeutic index of this compound is currently limited by the lack of publicly available in vivo toxicity data, such as the maximum tolerated dose (MTD) or the lethal dose (LD50). While the enhanced brain delivery of this compound suggests the potential for a higher therapeutic index in the context of brain tumors (by achieving efficacy at lower systemic doses), without systemic toxicity data, a direct comparison cannot be made. The toxicity profile of the Angiopep-2 vector itself is reported to be low.[7]
| Parameter | This compound | Unconjugated Etoposide |
| In Vitro Efficacy (IC50) | Similar to Etoposide | Varies by cell line |
| Brain Penetration | Significantly Enhanced | Poor |
| Systemic Toxicity (MTD/LD50) | Data not available | Myelosuppression is dose-limiting |
| Therapeutic Index | Potentially improved for CNS tumors | Narrow |
Experimental Protocols
In Vitro Cytotoxicity Assay ([³H]-Thymidine Incorporation Assay)
-
Cell Culture: Human tumor cell lines (U87 MG, SK-Hep-1, NCI-H460) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound or unconjugated etoposide for 48 hours.
-
Radiolabeling: After the treatment period, the culture medium is replaced with fresh medium containing [³H]-thymidine, and the cells are incubated for an additional 2-4 hours.
-
Measurement: The cells are harvested, and the amount of incorporated [³H]-thymidine is measured using a scintillation counter.
-
Data Analysis: The drug concentration that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curves.
Conclusion
This compound demonstrates a significant advantage over unconjugated etoposide in its ability to cross the blood-brain barrier, a critical hurdle in the treatment of brain cancers. This enhanced delivery is achieved without compromising the intrinsic cytotoxic activity of the etoposide payload, as evidenced by comparable in vitro IC50 values.
References
- 1. New Angiopep-modified doxorubicin (ANG1007) and etoposide (this compound) chemotherapeutics with increased brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. labinsights.nl [labinsights.nl]
- 5. richardbeliveau.org [richardbeliveau.org]
- 6. mdpi.com [mdpi.com]
- 7. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of ANG1009
The proper disposal of ANG1009, a peptide-drug conjugate, is a critical component of laboratory safety and environmental protection. Due to its nature as a chemotherapeutic agent, all materials that have come into contact with this compound must be treated as hazardous waste. Adherence to institutional and regulatory guidelines is paramount. The following procedures provide a comprehensive framework for the safe handling and disposal of this compound waste, ensuring the safety of laboratory personnel and minimizing environmental impact.
Waste Characterization and Segregation
This compound waste is classified as hazardous chemotherapeutic waste. This classification dictates the stringent handling and disposal protocols that must be followed. All waste streams contaminated with this compound must be segregated from general laboratory waste.
Table 1: this compound Waste Segregation and Disposal Streams
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Liquid Waste | Unused or expired this compound solutions, contaminated buffers, and the first rinse of emptied containers. | Leak-proof, clearly labeled hazardous waste container (compatible with contents). | Collection by certified hazardous waste personnel for incineration. |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves and gowns, plasticware (pipette tips, tubes), and lab paper. | Designated, lined container labeled "Hazardous Chemotherapeutic Waste". | Collection by certified hazardous waste personnel for incineration. |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Puncture-resistant sharps container specifically labeled for chemotherapy waste. | Collection by certified hazardous waste personnel for incineration. |
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the safe disposal of various forms of this compound waste.
Personal Protective Equipment (PPE) Requirement:
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Two pairs of chemotherapy-rated nitrile gloves
-
A disposable gown
-
Safety goggles or a face shield
Procedure for Liquid Waste Disposal:
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. This includes any unused solutions and the initial rinsate from cleaning contaminated glassware.
-
Labeling: Clearly label the container with "Hazardous Chemotherapeutic Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until it is collected by authorized hazardous waste personnel.
-
Prohibition of Drain Disposal: Under no circumstances should liquid this compound waste be disposed of down the sink.[1]
Procedure for Solid Waste Disposal:
-
Segregation: At the point of generation, place all solid materials contaminated with this compound, such as gloves, gowns, and plasticware, into a dedicated, lined hazardous waste container.[1]
-
Container Management: Do not overfill the waste container. When it is approximately three-quarters full, securely seal it.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Chemotherapeutic Waste for Incineration."
-
Storage and Pickup: Store the sealed container in the designated satellite accumulation area for collection by EHS.
Procedure for Sharps Waste Disposal:
-
Immediate Disposal: Immediately place all sharps contaminated with this compound into a designated, puncture-resistant sharps container labeled for chemotherapy waste.[2]
-
Container Sealing: Once the sharps container is full, securely close and lock it to prevent spillage.
-
Collection: Arrange for the collection of the sealed sharps container by authorized hazardous waste personnel.
Decontamination of Work Surfaces:
-
Initial Cleaning: After handling this compound, decontaminate all work surfaces. Use a detergent solution to wipe the area, followed by a rinse with sterile water.
-
Final Decontamination: Perform a final wipe-down with 70% isopropyl alcohol.
-
Waste Disposal: All cleaning materials, such as wipes and absorbent pads, must be disposed of as solid chemotherapeutic waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling ANG1009
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for ANG1009, a novel therapeutic agent. This compound is a conjugate of the cytotoxic chemotherapy drug etoposide (B1684455) and the peptide Angiopep-2, designed to enhance penetration across the blood-brain barrier for the treatment of brain cancers. Due to its hazardous nature, strict adherence to the following procedures is mandatory to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Given that this compound contains the cytotoxic agent etoposide, all handling procedures must assume it is a hazardous compound. The following PPE is required at a minimum:
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-rated nitrile gloves. The inner glove should be worn under the cuff of the gown, and the outer glove over the cuff. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured. |
| Body Protection | Disposable Gown | A disposable, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. Gowns should be changed immediately if contaminated. |
| Respiratory Protection | NIOSH-approved Respirator | An N95 or higher-level respirator should be worn when handling the powdered form of this compound or when there is a risk of aerosolization. |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | To protect against splashes and aerosols. |
Operational Plan: Handling and Preparation
All manipulations of this compound should be performed in a designated controlled area, such as a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize exposure.
Preparation of this compound Solutions:
-
Ensure all necessary PPE is correctly donned before entering the designated handling area.
-
Handle the powdered form of this compound with extreme care to avoid dust generation.
-
When reconstituting, use a closed system transfer device (CSTD) if available. If not, use a syringe with a Luer-Lok™ tip to prevent accidental disconnection.
-
Slowly inject the diluent down the side of the vial to avoid frothing and aerosol generation.
-
After reconstitution, gently swirl the vial to dissolve the contents. Do not shake.
-
All surfaces and equipment used during preparation should be decontaminated with an appropriate agent (e.g., 2% sodium hypochlorite (B82951) solution followed by sterile water) upon completion of the task.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous cytotoxic waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous pharmaceutical waste in accordance with local, state, and federal regulations. Do not discard in regular trash or down the drain. |
| Contaminated PPE | All used gloves, gowns, and other disposable materials should be placed in a designated, puncture-proof, and clearly labeled cytotoxic waste container. |
| Sharps | Needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container labeled for cytotoxic waste. |
| Spills | In case of a spill, immediately alert others in the area. Use a chemotherapy spill kit and follow the manufacturer's instructions for cleanup. All materials used for spill cleanup must be disposed of as cytotoxic waste. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing the cytotoxic effects of etoposide on cancer cell lines.[1][2]
-
Cell Seeding: Plate cancer cells (e.g., U87 glioblastoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
In Vitro Blood-Brain Barrier Transcytosis Assay
This protocol is based on established methods for evaluating the transport of Angiopep-2 and its conjugates across an in vitro BBB model.[3][4]
-
Establishment of In Vitro BBB Model: Co-culture human brain microvascular endothelial cells (hBMECs) on the apical side and human astrocytes on the basolateral side of a Transwell® insert (0.4 µm pore size). Culture until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.
-
Compound Addition: Add this compound to the apical (luminal) chamber of the Transwell® system.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.
-
Quantification: Quantify the concentration of this compound in the basolateral samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the in vitro BBB.
Signaling Pathways
This compound Mechanism of Action
This compound utilizes a dual-action mechanism. The Angiopep-2 peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is overexpressed on the blood-brain barrier and glioblastoma cells, facilitating its transport into the brain.[3][5] Once inside the cancer cell, the etoposide payload is released and exerts its cytotoxic effect by inhibiting topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[6][7]
Caption: this compound transport across the blood-brain barrier.
Etoposide-Induced Apoptotic Pathway
The cytotoxic component of this compound, etoposide, induces apoptosis primarily through the inhibition of topoisomerase II, leading to DNA damage and the activation of the intrinsic apoptotic pathway.[6][7]
Caption: Etoposide-induced apoptotic signaling pathway.
References
- 1. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. netjournals.org [netjournals.org]
- 3. Transport characteristics of a novel peptide platform for CNS therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. richardbeliveau.org [richardbeliveau.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
